Pinocembrin chalcone
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(E)-3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYXTWZXLWHMBX-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101343555 | |
| Record name | Pinocembrin chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101343555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4197-97-1 | |
| Record name | Pinocembrin chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101343555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pinocembrin Chalcone: A Technical Guide to its Natural Sources, Distribution, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinocembrin (B1678385) chalcone (B49325), scientifically known as 2',4',6'-trihydroxychalcone, is a naturally occurring phenolic compound and a biosynthetic precursor to the flavanone (B1672756) pinocembrin. This technical guide provides a comprehensive overview of its natural sources, distribution within plant tissues, and key biological activities. The document details experimental protocols for its extraction, isolation, and quantification, and explores the molecular signaling pathways it modulates. Quantitative data on its biological potency is presented, and relevant experimental workflows are visualized to aid in research and development. While pinocembrin chalcone is a known constituent of several plant species and propolis, quantitative data on its concentration in these natural matrices is notably scarce in current scientific literature.
Natural Sources and Distribution
This compound has been identified in a variety of natural sources, primarily in plants and bee propolis. Its distribution can vary significantly between species and even within different tissues of the same plant.
Primary Natural Sources:
-
Helichrysum Species: this compound is a known antibacterial compound isolated from Helichrysum trilineatum[1]. The genus Helichrysum, part of the Asteraceae family, comprises hundreds of species, many of which are used in traditional medicine and are rich in flavonoids and chalcones[2].
-
Boesenbergia rotunda (Fingerroot): This medicinal ginger, belonging to the Zingiberaceae family, contains a variety of flavonoids and chalcones, including this compound[3][4].
-
Populus Species (Poplars): Several species of poplar trees have been reported to contain this compound in their bud exudates. These include Populus yunnanensis, Populus szechuanica, and hybrids such as P. tacamahaca × P. trichocarpa[1].
-
Propolis: This resinous mixture produced by honeybees from plant materials is a rich source of flavonoids, including pinocembrin and its chalcone form. The exact composition of propolis can vary significantly depending on the geographical location and the plant sources available to the bees.
Quantitative Data
Quantitative data regarding the concentration of this compound in its natural sources are limited in the available literature. Most studies focus on the isolation and identification of the compound or the quantification of its more stable isomer, pinocembrin. However, data on its biological activity provide a quantitative measure of its potency.
Table 1: Biological Activity of this compound
| Biological Activity | Assay | Cell Line / Organism | IC50 / MIC | Reference |
| Antibacterial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 1.0 µg/mL | |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 12.5 µM | BenchChem |
Experimental Protocols
Extraction and Isolation of this compound from Plant Material
This protocol is a representative method synthesized from general procedures for isolating chalcones from plant sources like Helichrysum or Boesenbergia.
Objective: To extract and isolate this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., shoots of Helichrysum trilineatum or rhizomes of Boesenbergia rotunda)
-
Solvents: Acetone (B3395972), n-hexane, ethyl acetate (B1210297), methanol (B129727)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the dried, powdered plant material (e.g., 500 g) with acetone at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude acetone extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane and then ethyl acetate.
-
Separate the layers and collect the ethyl acetate fraction, which will be enriched with phenolic compounds including chalcones.
-
Evaporate the ethyl acetate solvent to dryness.
-
-
Chromatographic Separation:
-
Pre-adsorb the dried ethyl acetate fraction onto a small amount of silica gel.
-
Pack a silica gel column with a suitable non-polar solvent system (e.g., n-hexane:ethyl acetate gradient).
-
Load the pre-adsorbed sample onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using TLC, visualizing the spots under UV light (254 nm and 365 nm). This compound will appear as a distinct spot.
-
Combine the fractions containing the compound of interest and evaporate the solvent.
-
-
Purification:
-
Further purify the combined fractions using preparative TLC or a second column chromatography step with a refined solvent system to achieve high purity.
-
Crystallize the purified this compound from a suitable solvent (e.g., methanol/water) to obtain the final product.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in an extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-27 min: 80% to 30% B
-
27-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Chalcones typically have strong absorbance around 365 nm. A DAD can be used to scan for the optimal wavelength.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol (1 mg/mL). Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve a known weight of the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration to fall within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating key cellular signaling pathways. One of the most significant is the activation of AMP-activated protein kinase (AMPK).
AMPK Signaling Pathway
This compound has been shown to facilitate the activation of AMPK, a central regulator of cellular energy homeostasis. In C2C12 myotubes, it increases the phosphorylation of AMPKα. Activated AMPK, in turn, orchestrates a metabolic shift towards catabolism to generate ATP.
Caption: AMPK signaling pathway activated by this compound.
Experimental Workflows
Workflow for Determining Antibacterial Activity
This workflow outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain such as Staphylococcus aureus.
References
- 1. Phytochemical Profiles and Antimicrobial Activity of Selected Populus spp. Bud Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boesenbergia rotunda: From Ethnomedicine to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Pathway of Pinocembrin Chalcone from L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core biosynthetic pathway for pinocembrin (B1678385) chalcone (B49325), starting from the amino acid precursor L-phenylalanine. It details the enzymatic steps, presents quantitative data on yields, outlines key experimental protocols, and offers visual representations of the pathway and associated workflows.
The Core Biosynthetic Pathway
Pinocembrin and its chalcone precursor are flavonoids with a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] The biosynthesis of pinocembrin chalcone from L-phenylalanine is a well-characterized pathway in plants and has been successfully reconstituted in microbial hosts like Escherichia coli and Saccharomyces cerevisiae for biotechnological production.[2][3][4]
The pathway consists of three core enzymatic steps that convert L-phenylalanine into cinnamoyl-CoA, which is then condensed with malonyl-CoA to form the chalcone backbone.
The key enzymes involved are:
-
Phenylalanine Ammonia-Lyase (PAL)
-
4-Coumarate:CoA Ligase (4CL) (Note: In this specific pathway, the enzyme acts as a Cinnamate-CoA Ligase)
-
Chalcone Synthase (CHS)
The overall transformation proceeds as follows: L-phenylalanine is first converted to trans-cinnamic acid by PAL.[5] This intermediate is then activated to its CoA thioester, cinnamoyl-CoA, by a CoA ligase. Finally, Chalcone Synthase catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form 2',4',6'-trihydroxychalcone, also known as this compound. This chalcone can then be cyclized by Chalcone Isomerase (CHI) to form pinocembrin, although this guide focuses on the synthesis of the chalcone precursor.
dot digraph "this compound Biosynthesis" { graph [rankdir="LR", splines=ortho, size="10,5!", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} . Caption: Biosynthetic pathway from L-phenylalanine to this compound.
Enzymology and Quantitative Data
The efficiency of the biosynthetic pathway is dependent on the kinetic properties of the enzymes and the availability of precursors, particularly malonyl-CoA. Metabolic engineering strategies often focus on optimizing the expression of these enzymes and increasing the intracellular pool of malonyl-CoA.
| Enzyme | EC Number | Function |
| Phenylalanine Ammonia-Lyase | 4.3.1.24 | Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. |
| 4-Coumarate:CoA Ligase | 6.2.1.12 | Activates cinnamic acid (and other hydroxycinnamates) to its corresponding CoA thioester. |
| Chalcone Synthase | 2.3.1.74 | A type III polyketide synthase that catalyzes the condensation of a starter CoA-ester with malonyl-CoA. |
Table 1: Key Enzymes in the this compound Pathway
Production Titers in Engineered Microorganisms
Significant progress has been made in producing pinocembrin and its precursors in microbial hosts. These efforts highlight the pathway's potential for industrial-scale production.
| Host Organism | Precursor Fed / Pathway | Product | Titer (mg/L) | Reference |
| Escherichia coli | Glucose (de novo) | Pinocembrin | 97 | |
| Escherichia coli | Phenylalanine | Pinocembrin | ~60 | |
| Saccharomyces cerevisiae | Cinnamic Acid (1 mM) | Pinocembrin | 16.3 | |
| Saccharomyces cerevisiae | Glucose (de novo, optimized) | Pinocembrin | 80 | |
| E. coli | Tyrosine (for naringenin (B18129), a related flavanone) | Naringenin | 20.8 |
Table 2: Reported Production Titers of Pinocembrin and Related Flavanones
Experimental Protocols & Methodologies
Reproducing and optimizing the biosynthesis of this compound requires robust experimental methods for enzyme activity assessment and product quantification.
Chalcone Synthase (CHS) Activity Assay
This spectrophotometric assay measures the formation of the chalcone product.
Principle: CHS catalyzes the formation of naringenin chalcone (when p-coumaroyl-CoA is the substrate) or this compound (when cinnamoyl-CoA is the substrate). The chalcone product has a characteristic absorbance maximum that can be measured over time.
Materials:
-
Enzyme Extract: Crude or purified CHS.
-
Assay Buffer: 0.1 M Borate buffer, pH 8.0, containing 2-mercaptoethanol.
-
Substrates:
-
Cinnamoyl-CoA (or p-coumaroyl-CoA)
-
Malonyl-CoA
-
-
Spectrophotometer
Protocol:
-
Prepare the reaction mixture in a cuvette containing the assay buffer and the enzyme extract.
-
Initiate the reaction by adding the substrates, cinnamoyl-CoA and malonyl-CoA.
-
Monitor the increase in absorbance at approximately 370 nm, which corresponds to the formation of the chalcone.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the chalcone product.
Product Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for accurately identifying and quantifying this compound and other pathway intermediates.
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column is typically used, with a mobile phase consisting of a gradient of an aqueous solvent (often with formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol).
Sample Preparation:
-
Extract the compounds from the microbial culture or reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the residue in the mobile phase or a suitable solvent like methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound (around 370 nm) or a mass spectrometer for more sensitive and specific detection (LC-MS).
-
Quantification: Compare the peak area of the sample to a standard curve generated with an analytical standard of pinocembrin or its chalcone.
Workflow for Pathway Engineering
The development of a microbial cell factory for this compound production follows a logical, multi-step workflow. This process involves gene discovery, host engineering, and optimization of fermentation conditions.
dot digraph "Pathway Engineering Workflow" { graph [rankdir="TB", splines=ortho, size="7,10!", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} . Caption: A typical workflow for engineering a microbial host for flavonoid production.
References
- 1. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Pinocembrin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
Elucidation of the "Pinocembrin Chalcone" Biosynthetic Pathway in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Flavonoids are a diverse class of plant secondary metabolites that play crucial roles in plant development, defense, and signaling. Among them, chalcones represent a pivotal entry point into the flavonoid biosynthetic pathway. Pinocembrin (B1678385) chalcone (B49325), with its characteristic C6-C3-C6 backbone, is the immediate precursor to pinocembrin, a flavanone (B1672756) known for its wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Understanding the biosynthetic pathway of pinocembrin chalcone is therefore of significant interest for metabolic engineering and drug development. This guide provides a comprehensive technical overview of the core biosynthetic pathway, quantitative data, experimental protocols, and regulatory aspects of this compound synthesis in plants.
II. The Core Biosynthetic Pathway: From Phenylalanine to this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the aromatic amino acid L-phenylalanine. This pathway is a well-conserved branch of the general phenylpropanoid pathway.[3][4]
Phenylalanine Ammonia-Lyase (PAL): The Gateway Enzyme
-
Gene and Enzyme Classification: Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) is the first and committed enzyme in the phenylpropanoid pathway.[3] It belongs to the ammonia-lyase family.
-
Reaction: PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.
-
Mechanism: The reaction involves the elimination of the amino group from L-phenylalanine, forming a double bond.
Cinnamate-4-Hydroxylase (C4H): A Key Hydroxylation Step
-
Gene and Enzyme Classification: Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91) is a cytochrome P450-dependent monooxygenase.
-
Reaction: C4H hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.
-
Mechanism: This reaction requires NADPH and molecular oxygen, with the cytochrome P450 enzyme facilitating the insertion of a hydroxyl group onto the aromatic ring.
4-Coumarate:CoA Ligase (4CL): Activation for Condensation
-
Gene and Enzyme Classification: 4-Coumarate:CoA Ligase (4CL; EC 6.2.1.12) belongs to the ligase family.
-
Reaction: 4CL activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA, an energy-rich thioester.
-
Mechanism: The reaction proceeds via an adenylated intermediate and requires ATP.
Chalcone Synthase (CHS): The Central Condensation Reaction
-
Gene and Enzyme Classification: Chalcone Synthase (CHS; EC 2.3.1.74) is a type III polyketide synthase and the key enzyme that directs intermediates into the flavonoid pathway.
-
Reaction: CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. In the specific case of this compound biosynthesis, the pathway can proceed from cinnamoyl-CoA (derived directly from cinnamic acid via a CoA ligase) and three molecules of malonyl-CoA.
-
Mechanism: The reaction involves a series of decarboxylation and condensation steps, followed by a final intramolecular Claisen condensation to form the chalcone scaffold. The resulting this compound can then be isomerized to pinocembrin by the enzyme chalcone isomerase (CHI).
III. Quantitative Analysis of the Pathway
Quantitative data provides crucial insights into the efficiency and regulation of the biosynthetic pathway. The following tables summarize key quantitative parameters for the enzymes involved in this compound biosynthesis.
Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis
| Enzyme | Plant Source | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Reference |
| PAL | Lactuca sativa (Lettuce) | L-Phenylalanine | 42 | Not Reported | |
| Musa cavendishii (Banana) | L-Phenylalanine | 1450 | 0.15 (units not specified) | ||
| C4H | Glycine max (Soybean) - GmC4H14 | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 | |
| Glycine max (Soybean) - GmC4H2 | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 | ||
| 4CL | Populus trichocarpa x P. deltoides (Hybrid Poplar) | 4-Coumaric acid | 13 ± 0.01 | 185 ± 3.1 (pkat/µg) | |
| Populus trichocarpa x P. deltoides (Hybrid Poplar) | Ferulic acid | 35 ± 0.03 | 114 ± 3.5 (pkat/µg) | ||
| CHS | Rhododendron delavayi | p-Coumaroyl-CoA | Not Reported | Not Reported |
Table 2: Metabolite Concentrations in Plant Tissues
| Metabolite | Plant Species | Tissue | Concentration | Reference |
| Naringenin Chalcone | Solanum lycopersicum (Tomato) | Peel | High content | |
| Pinocembrin | Eucalyptus species | Glands | Quantified | |
| This compound | Boesenbergia rotunda | Various organs | Minimal amounts detected | |
| Phenylpropanoids | Prunus mume | Flower buds | High levels of chlorogenic acid, naringenin, kaempferol |
Table 3: Gene Expression Changes Under Abiotic Stress
| Gene | Plant Species | Stress Condition | Tissue | Fold Change | Reference |
| PAL | Populus hybrid | Drought (15 days) | Leaves | ~4-fold increase | |
| CHS | Arabidopsis thaliana | UV-B light | Seedlings | Induction | |
| PAL, C4H, 4CL | Vanilla planifolia | Various stresses | Not specified | Stress-responsive behavior | |
| PAL, CHS | Artemisia annua (rol A transgenic) | - | - | PAL: 9-20-fold, CHS: 2-6-fold |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthetic pathway.
Enzyme Activity Assays
-
Enzyme Extraction: Homogenize plant tissue (e.g., 0.1 g) in an appropriate extraction buffer (e.g., 1 mL) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cell debris. The supernatant contains the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 8.8), L-phenylalanine (e.g., 40 mM), and the enzyme extract in a total volume of 1 mL.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid, such as 4 M HCl (e.g., 50 µL).
-
Measurement: Measure the absorbance of the product, trans-cinnamic acid, at 290 nm using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of trans-cinnamic acid.
-
Microsome Isolation: Prepare microsomal fractions from plant tissues, as C4H is a membrane-bound enzyme.
-
Reaction Mixture: Set up a reaction containing microsomal proteins, trans-cinnamic acid as the substrate, and NADPH in a suitable buffer.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.
-
Extraction: Stop the reaction and extract the product, p-coumaric acid, using an organic solvent like ethyl acetate.
-
HPLC Analysis: Analyze the extracted product by reverse-phase HPLC using a C18 column. A typical mobile phase gradient could be acetonitrile (B52724) and water with 0.1% trifluoroacetic acid. Monitor the elution of p-coumaric acid at its characteristic wavelength (around 310 nm).
-
Quantification: Quantify the amount of p-coumaric acid produced by comparing its peak area to a standard curve of authentic p-coumaric acid.
-
Enzyme Extraction: Prepare a crude enzyme extract from plant tissue as described for PAL.
-
Reaction Mixture: The reaction mixture typically contains the enzyme extract, p-coumaric acid, ATP, and Coenzyme A in a suitable buffer (e.g., Tris-HCl).
-
Measurement: Monitor the formation of p-coumaroyl-CoA by measuring the increase in absorbance at 333 nm, which is the characteristic absorption maximum for the thioester product.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance.
-
Enzyme Preparation: Use a purified recombinant CHS protein or a crude plant extract.
-
Reaction Mixture: The reaction mixture consists of p-coumaroyl-CoA (or cinnamoyl-CoA), malonyl-CoA, and the enzyme in a suitable buffer (e.g., potassium phosphate, pH 7.2).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Product Extraction: Terminate the reaction and extract the chalcone product with ethyl acetate.
-
HPLC Analysis: Analyze the extracted product by reverse-phase HPLC on a C18 column. A mobile phase of methanol (B129727) and water is commonly used. The chalcone product is detected by its absorbance, typically between 310-370 nm.
-
Quantification: Identify and quantify the chalcone product by comparing its retention time and peak area to an authentic standard.
Metabolite Profiling
-
Extraction: Grind fresh or freeze-dried plant tissue into a fine powder. Extract the metabolites using a suitable solvent, often a mixture of methanol, water, and an acid (e.g., formic acid). Sonication can be used to improve extraction efficiency.
-
Purification (Optional): Depending on the complexity of the extract, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
LC-MS/MS Analysis: Separate the extracted metabolites using reverse-phase HPLC with a C18 column. Use a mass spectrometer for detection and quantification. The mass spectrometer can be operated in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.
-
Quantification: Create calibration curves for each target metabolite using authentic standards to accurately determine their concentrations in the plant extract.
Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Isolate total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method). Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design and validate gene-specific primers for the target genes (PAL, C4H, 4CL, CHS) and one or more stable reference genes.
-
qRT-PCR Reaction: Perform the quantitative real-time PCR using a SYBR Green-based master mix. The reaction typically includes the cDNA template, forward and reverse primers, and the master mix.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).
V. Visualization of Pathways and Workflows
The this compound Biosynthetic Pathway
Caption: The core biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Activity Assays
Caption: A generalized workflow for enzyme activity assays.
Experimental Workflow for Gene Expression Analysis (qRT-PCR)
References
- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BioKB - Relationship - PPY - activates - this compound [biokb.lcsb.uni.lu]
Physical and chemical properties of "Pinocembrin chalcone"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinocembrin (B1678385) chalcone (B49325), scientifically known as (E)-3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, is a natural flavonoid that has garnered significant interest in the scientific community. As a member of the chalcone family, it serves as a precursor in the biosynthesis of pinocembrin. This technical guide provides an in-depth overview of the physical and chemical properties of pinocembrin chalcone, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities through various signaling pathways. The information is presented to support further research and development of this promising compound.
Physical and Chemical Properties
This compound is a solid compound with the molecular formula C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol .[1] It is also commonly referred to as 2',4',6'-Trihydroxychalcone.[2]
Tabulated Physical and Chemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₄ | [1] |
| Molecular Weight | 256.25 g/mol | [1] |
| IUPAC Name | (E)-3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | [1] |
| CAS Number | 4197-97-1 | |
| Physical Form | Solid | |
| Solubility | Soluble in ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF). Sparingly soluble in aqueous buffers. |
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of organic compounds. The following are characteristic shifts for this compound:
¹H NMR and ¹³C NMR Data for this compound
| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| A-Ring | ||
| 1' | ||
| 2' | ||
| 3' | ||
| 4' | ||
| 5' | ||
| 6' | ||
| B-Ring | ||
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| Chain | ||
| α | ||
| β | ||
| C=O |
Experimental Protocols
Synthesis of this compound (Claisen-Schmidt Condensation)
The synthesis of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation between 2,4,6-trihydroxyacetophenone and benzaldehyde (B42025).
Materials:
-
2,4,6-trihydroxyacetophenone
-
Benzaldehyde
-
Ethanol
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
Dissolve 2,4,6-trihydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Add benzaldehyde (1 equivalent) to the solution and stir at room temperature.
-
Slowly add a solution of potassium hydroxide (a strong base) in ethanol or water to the mixture while maintaining the temperature with an ice bath.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
-
The precipitated solid, this compound, is then collected by vacuum filtration.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a pure crystalline solid.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Gradually add hot distilled water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including antibacterial and metabolic regulatory effects. These activities are mediated through its interaction with specific cellular signaling pathways.
AMPK Signaling Pathway
This compound has been shown to activate AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial effects on glucose and lipid metabolism.
References
Pinocembrin Chalcone: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinocembrin (B1678385) chalcone (B49325), also known as 2',4',6'-trihydroxychalcone, is a natural flavonoid precursor to pinocembrin.[1][2] As a member of the chalcone family, it exhibits a range of biological activities, including antibacterial properties and the potential to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3] The therapeutic potential of pinocembrin chalcone is, however, intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the current understanding of these critical parameters, offering detailed experimental protocols and summarizing available data to support further research and development.
Solubility Profile
The solubility of this compound is a critical factor influencing its bioavailability and efficacy. Generally, chalcones are characterized by poor water solubility.[4]
Quantitative Solubility Data
Quantitative solubility data for this compound in various solvents is not extensively reported in the public literature. The available information for the closely related compound, pinocembrin, is provided below for context. It is important to note that the chalcone form may exhibit different solubility characteristics.
Table 1: Quantitative Solubility of Pinocembrin
| Solvent System | Solubility |
| Ethanol | ~1 mg/mL[5] |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| 1:8 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| Water | 48.33 µg/mL |
| n-octane | 65.24 µg/mL |
Note: This data is for pinocembrin, not this compound. Further experimental determination for this compound is recommended.
Qualitative Solubility and Strategies for Enhancement
This compound is generally considered to have low aqueous solubility. To overcome this limitation in experimental settings, several strategies can be employed:
-
Stock Solutions: High-concentration stock solutions can be prepared in organic solvents such as dimethyl sulfoxide (DMSO).
-
Use of Surfactants: For aqueous dilutions, the inclusion of a non-ionic surfactant like Tween® 80 (e.g., at 0.5%) can aid in maintaining solubility.
-
Complexation: The formation of complexes, for instance with lecithin, has been shown to significantly improve the aqueous and lipid solubility of pinocembrin and may be a viable strategy for its chalcone precursor.
Stability Profile
The chemical stability of this compound is crucial for its storage, formulation, and biological activity.
Quantitative Stability Data
Specific stability data for this compound under various conditions (pH, temperature, light) is limited. However, data for related compounds provides some insight.
Table 2: Stability Data for Pinocembrin and its Derivatives
| Compound | Condition | Stability Metric | Finding |
| Pinocembrin | Solid, -20°C | Shelf-life | ≥ 4 years |
| Pinocembrin | Aqueous solution | Recommended Storage | Not recommended for more than one day |
| Pinocembrin | Human Liver Microsomes (HLM) | Degradation | Negligible disappearance up to the experimental time frame. |
| Pinocembrin | Rat Liver Microsomes (RLM) | Degradation | Negligible disappearance up to the experimental time frame. |
| Pinocembrin Dihydrochalcone | Soil | Dissipation Time (DT50) | 0.85 to 1.7 days |
Note: This data provides an indication of the stability of the core flavonoid structure and a related derivative. Specific stability studies for this compound are warranted.
Experimental Protocols
Protocol for Solubility Determination
This protocol outlines a method to determine the solubility limit of this compound in various solvents.
References
- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Pinocembrin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Pinocembrin Chalcone: A Technical Guide to its Discovery and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinocembrin (B1678385) chalcone (B49325), scientifically known as 2',4',6'-trihydroxychalcone, is a natural polyketide that serves as a biosynthetic precursor to the flavonoid pinocembrin. First identified in plants such as Helichrysum trilineatum, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] Initial bioactivity screenings have revealed its potential as an antibacterial, antioxidant, and anti-inflammatory agent. Furthermore, emerging research indicates its role in cellular energy metabolism through the activation of AMP-activated protein kinase (AMPK). This technical guide provides an in-depth overview of the discovery, synthesis, and initial bioactivity screening of pinocembrin chalcone, complete with detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.
Discovery and Synthesis
This compound is a naturally occurring compound found in various plant species.[3] Its discovery is intrinsically linked to the study of flavonoid biosynthesis, where it is recognized as a key intermediate in the pathway leading to pinocembrin.[4]
Chemical Synthesis: Claisen-Schmidt Condensation
The primary method for the chemical synthesis of this compound and its derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025). For the synthesis of 2',4',6'-trihydroxychalcone, 2,4,6-trihydroxyacetophenone is reacted with benzaldehyde.
Detailed Experimental Protocol: Synthesis of 2',4',6'-Trihydroxychalcone
Materials:
-
2,4,6-trihydroxyacetophenone
-
Benzaldehyde
-
Potassium Hydroxide (B78521) (KOH)
-
Hydrochloric Acid (HCl)
-
Distilled water
-
Crushed ice
-
Round-bottom flask
-
Magnetic stirrer
-
Beakers
-
Büchner funnel and vacuum flask
-
Filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trihydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Catalyst Preparation: Prepare a 40-50% (w/v) aqueous solution of potassium hydroxide.
-
Condensation Reaction: While stirring the ethanolic solution of reactants at room temperature, slowly add the potassium hydroxide solution dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid until the pH is acidic, which will cause the chalcone to precipitate out of the solution.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold distilled water until the filtrate is neutral.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Bioactivity Screening
This compound has been investigated for a range of biological activities, with promising results in antibacterial, antioxidant, and anti-inflammatory assays.
Antibacterial Activity
This compound has demonstrated inhibitory effects against various bacteria, including the common pathogens Staphylococcus aureus and Escherichia coli.[5] The potency of its antibacterial action is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Table 1: Antibacterial Activity of Chalcone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2',4',6'-Trimethoxychalcone | Staphylococcus aureus | >100 |
| 4-Methoxychalcone | Staphylococcus aureus | >100 |
| 2',4',6'-Trimethoxychalcone | Escherichia coli | >100 |
| 4-Methoxychalcone | Escherichia coli | >100 |
| 2,4,2'-Trihydroxy-5'-methylchalcone | Methicillin-Resistant Staphylococcus aureus (MRSA) | 25.0 - 50.0 |
Note: Specific MIC values for this compound against these exact strains were not available in the reviewed literature. The data for structurally related compounds are presented for comparative purposes.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Materials:
-
This compound
-
Bacterial strains (Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antioxidant Activity
The antioxidant potential of this compound is attributed to its ability to scavenge free radicals. This activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 2: Antioxidant Activity of Chalcone Derivatives
| Compound | Assay | IC50 (µM) |
| 2',4',4-Trihydroxychalcone | DPPH | ~103.6 (converted from 26.55 µg/mL) |
| Butein (2',3,4,4'-Tetrahydroxychalcone) | ABTS | - |
| Phloretin (Dihydrochalcone) | DPPH | > Phloridzin |
| Phloridzin (Dihydrochalcone) | ABTS | > Phloridzin |
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare a stock solution of this compound in methanol. Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add various concentrations of the chalcone solution. Add the DPPH solution to each well. A control well should contain methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Detailed Experimental Protocol: ABTS Radical Cation Scavenging Assay
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Generation of ABTS Radical Cation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Preparation of Working Solution: Dilute the ABTS radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: In a 96-well plate, add various concentrations of the chalcone solution. Add the diluted ABTS radical solution to each well.
-
Incubation: Incubate the plate at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Workflow for Antioxidant Assays
Caption: Workflow for DPPH and ABTS antioxidant assays.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Anti-inflammatory Activity of Chalcone Derivatives
| Compound | Cell Line | Assay | IC50 (µg/mL) |
| 4'-Hydroxy-2,4-dimethoxychalcone | RAW 264.7 | NO Production | ~10 µM for approx. 50% inhibition |
| 2'-Hydroxy-2,5'-dimethoxychalcone | RAW 264.7 | NO Production | ~10 µM for approx. 40% inhibition |
Note: A specific IC50 value for this compound in this assay was not found in the reviewed literature. Data for related compounds are presented.
Detailed Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation and IC50 Determination: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Activation of AMP-activated Protein Kinase (AMPK)
This compound has been shown to facilitate the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation suggests potential therapeutic applications in metabolic disorders such as diabetes.
Key Findings:
-
This compound (10 µM, 24 h) significantly increases the phosphorylation of AMPKα in C2C12 myotubes.
-
Activation of AMPK by this compound can be observed at concentrations as low as 1 µM within 2 hours in C2C12 myotubes.
Detailed Experimental Protocol: AMPK Phosphorylation Assay (Western Blot)
Materials:
-
This compound
-
C2C12 myotubes
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Differentiate C2C12 myoblasts into myotubes. Treat the myotubes with various concentrations of this compound for the desired time periods.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phosphorylated AMPKα. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AMPKα. Quantify the band intensities to determine the ratio of phosphorylated AMPKα to total AMPKα.
Signaling Pathways
Anti-inflammatory Signaling: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of many chalcones are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers a cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. This compound is proposed to inhibit this pathway, thereby reducing the production of inflammatory mediators.
Inhibition of NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a promising natural product with a multifaceted bioactivity profile. Its straightforward synthesis and demonstrated antibacterial, antioxidant, and anti-inflammatory properties, coupled with its ability to activate the key metabolic regulator AMPK, make it a compelling candidate for further investigation in drug discovery and development. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related chalcone scaffolds. Further studies are warranted to elucidate the precise mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.
References
- 1. This compound: an antibacterial compound from Helichrysum trilineatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. This compound | C15H12O4 | CID 6474295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Crucial Role of Pinocembrin Chalcone as a Flavonoid Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinocembrin (B1678385) chalcone (B49325), scientifically known as 2',4',6'-trihydroxychalcone, stands as a pivotal intermediate in the biosynthesis of a diverse array of flavonoids. This technical guide provides an in-depth exploration of its role as a central precursor, detailing its biosynthetic pathway, enzymatic conversion to pinocembrin and other valuable flavonoids, and its inherent biological activities. The guide offers comprehensive experimental protocols for the synthesis, extraction, purification, and quantitative analysis of pinocembrin chalcone, alongside a summary of its engagement with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound and its derivatives.
Introduction
Flavonoids are a large and diverse class of plant secondary metabolites renowned for their wide range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities[1]. At the heart of the biosynthesis of many of these compounds lies this compound, a naturally occurring chalconoid. It is the direct product of the enzyme chalcone synthase (CHS) and serves as the immediate precursor to pinocembrin, a flavanone (B1672756) with significant therapeutic interest[2][3]. The enzymatic cyclization of this compound to pinocembrin is a critical step in the flavonoid pathway, which then branches out to produce other important flavonoids such as chrysin (B1683763), pinobanksin, and pinostrobin. Understanding the biosynthesis and enzymatic conversions of this compound is therefore fundamental to harnessing the full potential of this class of natural products. This guide will provide a detailed technical overview of this compound's role as a flavonoid precursor, supported by experimental methodologies and quantitative data.
Biosynthesis of this compound
The formation of this compound is a key step in the phenylpropanoid pathway. The biosynthesis begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions.
The biosynthetic pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) are involved in converting cinnamic acid to its activated thioester, cinnamoyl-CoA. In some organisms, cinnamate-CoA ligase (CNL) can directly convert cinnamic acid to cinnamoyl-CoA[4][5].
The final and committing step in the formation of this compound is catalyzed by chalcone synthase (CHS) . This enzyme facilitates the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to produce 2',4',6'-trihydroxychalcone, also known as this compound.
Enzymatic Conversion of this compound to Other Flavonoids
This compound is a versatile precursor that can be enzymatically converted into several other flavonoids, most notably pinocembrin.
Conversion to Pinocembrin
The intramolecular cyclization of this compound to form the flavanone pinocembrin is catalyzed by the enzyme chalcone isomerase (CHI) . This reaction is a crucial step in the biosynthesis of a wide range of flavonoids.
Conversion to Other Flavonoids
Pinocembrin, derived from this compound, can be further metabolized to other flavonoids:
-
Chrysin: The conversion of pinocembrin to the flavone (B191248) chrysin is catalyzed by flavone synthase (FNS) . There are two types of FNS enzymes, FNSI and FNSII, with FNSII requiring a cytochrome P450 reductase (CPR) for its activity.
-
Pinobanksin: Pinocembrin can be hydroxylated to form the dihydroflavonol pinobanksin.
-
Pinostrobin: The methylation of pinocembrin yields pinostrobin.
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis and biological activity of this compound and its derivatives.
Table 1: Microbial Production of Pinocembrin and Derivatives
| Product | Host Organism | Production Titer | Reference |
| Pinocembrin | E. coli | 97 mg/L | |
| Pinocembrin | S. cerevisiae | 80 mg/L | |
| Chrysin | S. cerevisiae | 25 mg/L | |
| Pinocembrin | E. coli | ~60 mg/L | |
| Pinocembrin | E. coli | 198 mg/L (deep-well) | |
| Pinocembrin | E. coli | 525.8 mg/L (fed-batch) | |
| Chrysin | S. cerevisiae | 3.63 mg/L |
Table 2: Biological Activity of Pinocembrin
| Activity | Cell Line | IC50 Value | Reference |
| Anticancer (Proliferation) | MCF-7 (48h) | 226.35 ± 19.33 µM | |
| Anticancer (Proliferation) | MCF-7 (72h) | 108.36 ± 10.71 µM | |
| Anticancer (Proliferation) | MDA-MB-231 (48h) | 183.32 ± 17.94 µM | |
| Anticancer (Proliferation) | MDA-MB-231 (72h) | 96.83 ± 9.62 µM | |
| Anticancer (Proliferation) | SKBR3 (48h) | 193.32 ± 18.34 µM | |
| Anticancer (Proliferation) | SKBR3 (72h) | 104.72 ± 9.62 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound.
Chemical Synthesis of this compound (2',4',6'-Trihydroxychalcone)
This protocol is based on the Claisen-Schmidt condensation reaction.
Materials:
-
Ethanol
-
Potassium hydroxide (B78521) (KOH) solution (50% w/v)
-
Ice-cold water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask (250 mL)
-
Stirring apparatus
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
-
Desiccator or vacuum oven
Procedure:
-
Preparation of Reactant Solution: In a 250 mL round-bottom flask, dissolve 0.05 mol of 2',4',6'-trihydroxyacetophenone and 0.05 mol of benzaldehyde in 75 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Reaction Initiation: Cool the flask containing the ethanolic solution of reactants in an ice bath to 0-5 °C.
-
Catalyst Addition: While maintaining the low temperature and stirring vigorously, add 25 mL of 50% KOH solution dropwise to the reactant mixture over a period of 20-30 minutes. A color change is typically observed as the reaction progresses.
-
Reaction Progression: After the addition of the catalyst is complete, allow the mixture to stir at room temperature for 24 hours.
-
Product Precipitation: After 24 hours, pour the reaction mixture slowly into a beaker containing 300 mL of ice-cold water.
-
Neutralization: Acidify the mixture by slowly adding concentrated HCl until the pH is acidic. This will cause the this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold water to remove any remaining salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).
Extraction and Purification of this compound from Helichrysum Species
This protocol provides a general method for the extraction and purification of this compound from plant material.
Materials:
-
Dried and powdered Helichrysum plant material
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Solvent system for column chromatography (e.g., hexane-ethyl acetate (B1210297) gradient)
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Extraction: Macerate the dried and powdered plant material with acetone at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure complete extraction.
-
Concentration: Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: The crude extract can be further fractionated using solvent-solvent partitioning if necessary.
-
Column Chromatography: Subject the crude extract or a desired fraction to column chromatography on silica gel.
-
Elution: Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane (B92381) to ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.
-
Isolation and Purification: Combine the fractions containing this compound (identified by comparison with a standard on TLC) and evaporate the solvent to yield the purified compound.
-
Recrystallization: Further purify the this compound by recrystallization from a suitable solvent (e.g., methanol-water).
Chalcone Synthase (CHS) Enzyme Activity Assay
This spectrophotometric assay measures the formation of this compound from cinnamoyl-CoA and malonyl-CoA.
Materials:
-
Purified CHS enzyme
-
Cinnamoyl-CoA
-
Malonyl-CoA
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 50 µM cinnamoyl-CoA, and 100 µM malonyl-CoA.
-
Enzyme Addition: Add a known amount of purified CHS enzyme (e.g., 20 µg) to the reaction mixture to initiate the reaction. The final volume is typically 250 µL.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30 °C) for a specific time (e.g., 1 minute).
-
Absorbance Measurement: Measure the increase in absorbance at a wavelength where this compound absorbs maximally (around 370 nm).
-
Calculation of Enzyme Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of this compound.
Chalcone Isomerase (CHI) Enzyme Activity Assay
This assay measures the conversion of this compound to pinocembrin.
Materials:
-
Purified CHI enzyme
-
This compound
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Ethyl acetate
-
Centrifuge
-
HPLC system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a total volume of 50 µL containing 50 mM potassium phosphate buffer (pH 7.5) and 50 µM this compound.
-
Enzyme Addition: Add a known amount of purified recombinant CHI protein (e.g., 10 µg) to the reaction mixture. A control reaction with a protein extract from an empty vector should be included.
-
Incubation: Incubate the reaction mixture at 30 °C for 5 minutes.
-
Reaction Termination and Extraction: Stop the reaction and extract the products twice with 100 µL of ethyl acetate.
-
Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes to separate the phases.
-
HPLC Analysis: Analyze the ethyl acetate layer by HPLC to quantify the amount of pinocembrin formed.
HPLC Quantitative Analysis of this compound and Pinocembrin
This method can be used for the quantitative analysis of this compound and pinocembrin in various samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of solvent A (e.g., water with 0.1% formic acid or phosphoric acid) and solvent B (e.g., acetonitrile (B52724) or methanol).
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and pinocembrin of known concentrations in a suitable solvent (e.g., methanol).
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter it through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the injection volume (e.g., 20 µL).
-
Set the detection wavelength (e.g., 290 nm for pinocembrin, and around 370 nm for this compound).
-
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks of this compound and pinocembrin in the sample chromatograms by comparing their retention times with those of the standards. Quantify the compounds by constructing a calibration curve from the peak areas of the standards.
Signaling Pathways Modulated by Pinocembrin
Pinocembrin, the downstream product of this compound, has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Pinocembrin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκB kinase (IKK), which in turn inhibits the degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Pinocembrin has been demonstrated to inhibit the phosphorylation of key MAPK proteins, including p38 and JNK (c-Jun N-terminal kinase). By inhibiting these kinases, pinocembrin can modulate downstream cellular responses.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Pinocembrin has been shown to inhibit this pathway by downregulating the expression of PI3K and preventing the phosphorylation of Akt. This inhibitory effect contributes to the anticancer properties of pinocembrin.
Conclusion
This compound is a cornerstone molecule in flavonoid biosynthesis, serving as a critical precursor to pinocembrin and a host of other pharmacologically significant compounds. Its central position in the phenylpropanoid pathway makes it a key target for metabolic engineering efforts aimed at enhancing the production of valuable flavonoids. Furthermore, the biological activities of pinocembrin, the direct product of this compound cyclization, highlight the therapeutic potential that originates from this chalconoid scaffold. The detailed experimental protocols and quantitative data provided in this guide are intended to empower researchers to further explore the chemistry, biology, and therapeutic applications of this compound and its derivatives, ultimately contributing to the development of new and effective drugs from natural sources.
References
- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinocembrin Protects Human Brain Microvascular Endothelial Cells against Fibrillar Amyloid-β 1−40Injury by Suppressing the MAPK/NF-κB Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Pinocembrin Chalcone: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Pinocembrin (B1678385) chalcone (B49325), a naturally occurring flavonoid precursor, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Understanding the intricate relationship between its chemical structure and pharmacological effects is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of pinocembrin chalcone, offering a comprehensive resource for researchers in drug discovery and development.
Core Structure and Biological Activities
This compound, chemically known as (2'E)-1-(2',4',6'-trihydroxyphenyl)-3-phenylprop-2-en-1-one, possesses a characteristic α,β-unsaturated ketone moiety linking two aromatic rings (Ring A and Ring B). This structural feature is crucial for its diverse pharmacological profile, which includes antibacterial, anti-inflammatory, antioxidant, and anticancer activities. The hydroxyl groups on Ring A are particularly important for its biological effects.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for this compound and its derivatives, highlighting the impact of structural modifications on their biological activities.
Table 1: Antibacterial Activity of this compound and Analogs
| Compound | Modification | Test Organism | MIC (µg/mL) | Reference |
| This compound | - | Staphylococcus aureus | 1.0 | [1] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | Substitution on Ring B | Bacillus subtilis | >1000 | [2] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | Substitution on Ring B | Bacillus subtilis | 500 | [2] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Substitution on Ring B | Bacillus subtilis | 62.5 | [2] |
SAR Insights: The antibacterial activity of this compound is notable against Gram-positive bacteria. Modifications on Ring B, such as the introduction of methoxy (B1213986) groups, can significantly influence the minimum inhibitory concentration (MIC). The presence of a 3,4-dimethoxy substitution on Ring B demonstrated the most potent activity among the tested analogs.
Table 2: Anti-inflammatory Activity of Pinocembrin and Related Chalcones
| Compound | Assay | Cell Line | IC50 | Reference |
| Pinocembrin | PGE2 production inhibition | RAW 264.7 | 75.9 µM | [3] |
| Pinocembrin | PGE2 production inhibition | U937 | 86.4 µM | |
| Pinocembrin | Lipid peroxidation inhibition | - | 12.6 µM (enzymatic), 28 µM (non-enzymatic) |
SAR Insights: Pinocembrin, the cyclized form of this compound, exhibits anti-inflammatory effects by inhibiting prostaglandin (B15479496) E2 (PGE2) production. The flavanone (B1672756) structure demonstrates activity in the micromolar range. Further studies on chalcone derivatives are needed to fully elucidate the SAR for anti-inflammatory activity.
Table 3: Antioxidant Activity of this compound Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | DPPH | 8.22 | |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | DPPH | 6.89 | |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | DPPH | 3.39 | |
| Pinocembrin Dihydrochalcone (B1670589) | DPPH | 0.041 mg/mL (EC50) |
SAR Insights: The antioxidant capacity of this compound derivatives, as measured by the DPPH radical scavenging assay, is influenced by the substitution pattern on Ring B. The presence of methoxy groups, particularly a 3,4-dimethoxy substitution, enhances the antioxidant activity. The dihydrochalcone analog also shows potent antioxidant effects.
Table 4: Anticancer Activity of Pinocembrin and Chalcone Analogs
| Compound | Cell Line | Activity | IC50/Concentration | Reference |
| Pinocembrin | HCT-116 (Colon) | Cytotoxicity | 26.33 to 143.09 µg/mL | |
| Pinocembrin | MCF-7 (Breast) | Cytotoxicity | 226.35 ± 19.33 µM (48h) | |
| Pinocembrin | MDA-MB-231 (Breast) | Cytotoxicity | 183.32 ± 17.94 µM (48h) | |
| Chalcone-pyrazole hybrid 31 | HCC cell lines | Cytotoxicity | 0.5–4.8 µM | |
| Chalcone–coumarin hybrid 40 | HepG2 (Liver), K562 (Leukemia) | Cytotoxicity | 0.65–2.02 μM |
SAR Insights: Pinocembrin and its chalcone analogs exhibit cytotoxic effects against various cancer cell lines. The introduction of heterocyclic moieties, such as pyrazole (B372694) and coumarin, to the chalcone scaffold can lead to potent anticancer agents with IC50 values in the low micromolar range.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.
References
Methodological & Application
Synthesis of Pinocembrin Chalcone: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pinocembrin (B1678385) chalcone (B49325), scientifically known as 2',4',6'-trihydroxychalcone. This chalcone is a key intermediate in the biosynthesis of pinocembrin, a flavonoid with a wide range of pharmacological activities. The following sections detail both chemical and biosynthetic methods for its preparation, offering quantitative data, experimental procedures, and visual diagrams to guide researchers in its synthesis and application.
Chemical Synthesis: Claisen-Schmidt Condensation
The most prevalent and efficient method for the chemical synthesis of pinocembrin chalcone is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025). For the synthesis of this compound, phloroacetophenone (2',4',6'-trihydroxyacetophenone) is reacted with benzaldehyde.
Quantitative Data for Chemical Synthesis
| Parameter | Value | Reference |
| Starting Materials | Phloroacetophenone, Benzaldehyde | [1] |
| Catalyst | Hydrochloric Acid in Acetic Acid | [1] |
| Solvent | Acetic Acid or Ethanol | [1] |
| Reaction Time | ~24 hours | [1] |
| Typical Yield | Up to 98% (for similar derivatives) | [1] |
| Purification Method | Precipitation and Recrystallization |
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is adapted from established methods for the synthesis of 2',4',6'-trihydroxychalcone derivatives.
Materials:
-
Phloroacetophenone (dry)
-
Benzaldehyde
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Distilled Water
-
Standard laboratory glassware (Erlenmeyer flask, stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a 200 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve 0.05 mol of dry phloroacetophenone and 0.05 mol of benzaldehyde in 60 mL of glacial acetic acid.
-
Catalyst Addition: Stir the mixture for approximately 25 minutes. To this solution, add 3 mL of concentrated hydrochloric acid. An intense red color should develop, indicating the initiation of the condensation reaction.
-
Reaction: Continue stirring the mixture at room temperature. The product may begin to precipitate from the solution. Allow the reaction to proceed for 24 hours.
-
Work-up and Isolation: Pour the reaction mixture into 500 mL of cold water with stirring. A yellow precipitate of this compound will form.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold distilled water until the filtrate is neutral.
-
Drying and Recrystallization: Dry the purified product in a desiccator over anhydrous calcium chloride. For further purification, the crude product can be recrystallized from an ethanol/water mixture to yield pure 2',4',6'-trihydroxychalcone.
Chemical Synthesis Workflow
Biosynthesis of this compound
This compound is a natural intermediate in the flavonoid biosynthesis pathway in plants and can be produced in engineered microorganisms. This biosynthetic route offers a "greener" alternative to chemical synthesis. The pathway typically starts from the amino acid L-phenylalanine.
Quantitative Data for Biosynthesis
| Parameter | Host Organism | Titer | Reference |
| Pinocembrin (from chalcone) | Saccharomyces cerevisiae | 80 mg/L | |
| Pinocembrin (from chalcone) | Escherichia coli | 60 mg/L |
Experimental Protocol: Microbial Production (Conceptual)
This protocol outlines the general steps for establishing a microbial production system for this compound. The specific details of gene selection, vector construction, and fermentation conditions will vary depending on the chosen microbial host and optimization strategies.
Materials:
-
Selected microbial host (e.g., E. coli, S. cerevisiae)
-
Expression plasmids
-
Genes encoding the biosynthetic pathway enzymes:
-
Phenylalanine Ammonia Lyase (PAL)
-
Cinnamate-CoA Ligase (CNL or 4CL)
-
Chalcone Synthase (CHS)
-
-
Appropriate growth media and fermentation equipment
-
Analytical standards for this compound
Procedure:
-
Strain Engineering:
-
Clone the genes for PAL, CNL, and CHS into suitable expression plasmids.
-
Transform the engineered plasmids into the chosen microbial host.
-
Confirm the expression and activity of the heterologous enzymes.
-
-
Fermentation:
-
Cultivate the engineered microbial strain in a suitable fermentation medium.
-
Optimize fermentation parameters such as temperature, pH, aeration, and feeding strategy to enhance the production of this compound.
-
-
Extraction and Quantification:
-
After fermentation, harvest the cells and/or culture broth.
-
Extract the produced this compound using an appropriate solvent (e.g., ethyl acetate).
-
Quantify the concentration of this compound using analytical techniques such as HPLC, comparing to a standard curve.
-
Biosynthetic Pathway of this compound
References
Application Notes and Protocols for the Laboratory Synthesis of Pinocembrin Chalcone Derivatives
Introduction
Pinocembrin (B1678385) chalcone (B49325), chemically known as 2',4',6'-trihydroxychalcone, is a key intermediate in the biosynthesis of pinocembrin and other flavonoids.[1][2] Chalcones, characterized by an open-chain α,β-unsaturated ketone core, serve as versatile precursors for a wide array of heterocyclic compounds and have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[3][4][5] The synthesis of pinocembrin chalcone and its derivatives is of significant interest to researchers in medicinal chemistry and drug development for exploring their therapeutic potential.
The most common and effective method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation. This reaction involves a base-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and an aromatic aldehyde. This document provides detailed protocols for the synthesis of this compound derivatives, methods for data characterization, and an overview of the biological signaling pathways they may influence.
General Synthesis Methodology: Claisen-Schmidt Condensation
The synthesis of this compound derivatives is typically achieved via a Claisen-Schmidt condensation. The reaction involves the condensation of a substituted 2-hydroxyacetophenone (B1195853) with a variety of substituted benzaldehydes in the presence of a base, such as potassium hydroxide (B78521) (KOH), in an alcoholic solvent. The reaction proceeds at room temperature, yielding the desired chalcone derivative, which can then be purified by recrystallization.
Caption: General reaction scheme for the synthesis of this compound derivatives.
Detailed Experimental Protocol
This protocol outlines the synthesis of 4'-substituted-2-hydroxy-4,6-dimethoxychalcones, which are precursors to pinocembrin derivatives.
Materials and Reagents:
-
2-hydroxy-4,6-dimethoxyacetophenone
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-bromobenzaldehyde)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH), 50% aqueous solution
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Distilled water
-
Crushed ice
-
Standard laboratory glassware (round-bottom flask, beakers, etc.)
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g (5.10 mmol) of 2-hydroxy-4,6-dimethoxyacetophenone in 30 mL of ethanol.
-
Addition of Aldehyde: To this solution, add the desired substituted benzaldehyde (1.0 eq).
-
Initiation of Condensation: While stirring the mixture, slowly add 5.0 mL of a 50% aqueous potassium hydroxide (KOH) solution.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture into a beaker containing crushed ice.
-
Acidification and Precipitation: Acidify the mixture by slowly adding a 10% aqueous HCl solution until a precipitate forms.
-
Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with an excess of cold distilled water to remove any remaining salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone derivative.
-
Characterization: Dry the purified crystals and characterize them using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Caption: Experimental workflow for the synthesis of this compound derivatives.
Data Presentation: Synthesis and Characterization
The following table summarizes the synthesis and characterization data for representative this compound derivatives based on published results.
| Derivative Name | R-Group | Yield (%) | Physical Appearance | Key ¹³C NMR Signals (δ, ppm) |
| 4'-Chloro-2-hydroxy-4,6-dimethoxychalcone | 4-Cl | ~78% | Yellow crystal | 55.6, 56.2 (OCH₃), 188.8 (C=O) |
| 4'-Bromo-2-hydroxy-4,6-dimethoxychalcone | 4-Br | ~82% | Yellow crystal | 55.6, 56.2 (OCH₃), signals for 15 carbons attributed to 17 carbons |
Biological Context and Associated Signaling Pathways
Pinocembrin, the cyclized product of this compound, is known to exert significant anti-inflammatory effects by modulating key cellular signaling pathways. It is plausible that its chalcone precursors and their derivatives share or possess similar biological activities. Understanding these pathways is crucial for drug development professionals.
A. Inhibition of the PI3K/Akt/NF-κB Pathway
The PI3K/Akt/NF-κB pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), this pathway becomes activated, leading to the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β). Pinocembrin has been shown to suppress this pathway, thereby reducing inflammation.
Caption: Inhibition of the PI3K/Akt/NF-κB inflammatory signaling pathway.
B. Modulation of the TLR4-NF-κB-NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. Pinocembrin can relieve lung inflammation by inhibiting the TLR4-NF-κB signaling axis, which in turn suppresses the activation and assembly of the NLRP3 inflammasome.
Caption: Suppression of the TLR4-NF-κB-NLRP3 inflammasome pathway.
These application notes provide a foundational framework for the synthesis and evaluation of this compound derivatives. Researchers can adapt these protocols to generate novel compounds and investigate their potential as therapeutic agents.
References
- 1. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. journaljabb.com [journaljabb.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pinocembrin Chalcone in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinocembrin (B1678385) chalcone (B49325), a naturally occurring chalcone, is a precursor in the biosynthesis of pinocembrin, a flavonoid with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The quantification of pinocembrin chalcone in plant extracts is crucial for the quality control of herbal medicines, the discovery of new therapeutic agents, and for understanding its biosynthetic pathways.[3][4] This application note provides a detailed protocol for the quantification of this compound in plant extracts using a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method.
Experimental Protocols
1. Sample Preparation
The extraction of this compound from plant material is a critical step for accurate quantification. Various methods can be employed, with the choice depending on the plant matrix.[5] A general and widely applicable protocol is outlined below.
-
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
-
Protocol:
-
Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction (UAE) in an ultrasonic water bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.
-
Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
2. HPLC Method for Quantification
The following HPLC conditions are recommended as a starting point for the quantification of this compound. Optimization may be required depending on the specific plant matrix and available instrumentation.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient Elution | 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B; 30-35 min, 100-30% B; 35-40 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm and 365 nm (Chalcones typically have strong absorbance in these regions) |
3. Preparation of Standard Solutions and Calibration Curve
-
Protocol:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the corresponding concentration of the standard.
-
The concentration of this compound in the plant extracts can be calculated from the regression equation of the calibration curve.
-
Data Presentation
Method Validation Parameters
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 95% and 105% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity analysis using a DAD detector |
Quantitative Data Summary
The quantitative results for this compound in different plant extracts should be presented in a clear and structured table for easy comparison.
| Plant Extract Sample | Retention Time (min) | Peak Area | Concentration (µg/g of dry plant material) |
| Sample A | Insert Value | Insert Value | Insert Value |
| Sample B | Insert Value | Insert Value | Insert Value |
| Sample C | Insert Value | Insert Value | Insert Value |
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Pinocembrin Chalcone: A Promising Antimicrobial Agent for Cell-Based Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pinocembrin (B1678385) chalcone (B49325), a naturally occurring flavonoid, has garnered significant interest in the scientific community for its potential therapeutic properties, including its notable antimicrobial activity. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the antimicrobial efficacy of pinocembrin chalcone. The provided methodologies are designed to be a valuable resource for researchers in microbiology, natural product chemistry, and drug discovery.
Data Presentation
The antimicrobial activity of this compound and its related compound, pinocembrin, has been evaluated against a variety of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of their potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Neisseria gonorrhoeae | WHO V | 128 | [1] |
| Candida albicans | - | 100 | [1][2] |
| Staphylococcus aureus | - | - | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Pinocembrin against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Aeromonas hydrophila | - | 256 | [4] |
| Penicillium italicum | - | 100 | |
| Neisseria gonorrhoeae | Panel | 64-128 | |
| Escherichia coli | - | - | |
| Pseudomonas aeruginosa | - | - | |
| Klebsiella pneumoniae | - | - | |
| Bacillus subtilis | - | - | |
| Staphylococcus aureus | - | - | |
| Staphylococcus lentus | - | - |
Experimental Protocols
Detailed methodologies for key cell-based assays to determine the antimicrobial activity of this compound are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Microbial culture (bacterial or fungal)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum:
-
Bacteria: Culture bacteria in broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Fungi: Grow fungi on an appropriate agar (B569324) medium. Prepare a spore suspension and adjust the concentration to approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
-
This compound solution
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial culture
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Preparation of Agar Plates: Pour sterile molten agar into Petri dishes and allow them to solidify.
-
Inoculation: Dip a sterile cotton swab into the microbial suspension (adjusted to a 0.5 McFarland standard) and streak it evenly across the entire surface of the agar plate.
-
Well Creation: Use a sterile cork borer or pipette tip to create wells (6-8 mm in diameter) in the agar.
-
Application of this compound: Add a specific volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well.
-
Controls:
-
Positive Control: A well containing a known antibiotic.
-
Negative Control: A well containing the solvent used to dissolve the compound.
-
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Time-Kill Kinetics Assay
This assay determines the rate at which this compound kills a microorganism over time.
Materials:
-
This compound
-
Microbial culture
-
Appropriate sterile broth medium
-
Sterile flasks or tubes
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile agar plates
-
Incubator
-
Colony counter
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in broth and adjust the concentration to approximately 1 x 10^6 CFU/mL.
-
Assay Setup:
-
Prepare flasks or tubes containing broth with different concentrations of this compound (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control flask without the compound.
-
-
Inoculation: Inoculate each flask with the prepared microbial suspension.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
-
Incubation: Incubate the plates until colonies are visible.
-
Data Analysis: Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL against time to generate time-kill curves.
Mandatory Visualizations
Caption: Experimental workflow for antimicrobial cell-based assays.
Caption: Proposed antimicrobial mechanism of action for chalcones.
References
- 1. This compound | CAS:4197-97-1 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A study of the antibacterial mechanism of pinocembrin against multidrug-resistant Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Pinocembrin Efficacy
Introduction
Pinocembrin (B1678385) is a naturally occurring flavonoid found in honey, propolis, and various plants.[1][2] It is biosynthesized from pinocembrin chalcone (B49325).[3] Preclinical studies have demonstrated a wide range of pharmacological activities for pinocembrin, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects.[1][4] This has led to growing interest in its therapeutic potential for various diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the in vivo efficacy of pinocembrin in various animal models. While pinocembrin chalcone is a precursor to pinocembrin, the majority of published in vivo efficacy studies have focused on pinocembrin itself.
In Vivo Animal Models for Testing Pinocembrin Efficacy
Pinocembrin has been investigated in a variety of animal models for different pathological conditions. The selection of the animal model is critical and depends on the specific therapeutic area being investigated.
Neurological Disorders
-
Ischemic Stroke: The Middle Cerebral Artery Occlusion (MCAO) model in rats is the most common model used to evaluate the neuroprotective effects of pinocembrin. This model mimics the pathophysiology of ischemic stroke in humans. Pinocembrin has been shown to reduce brain swelling, improve behavioral deficits, and protect the blood-brain barrier in MCAO rats.
-
Alzheimer's Disease: Animal models of Alzheimer's disease are used to assess the cognitive-enhancing and neuroprotective effects of pinocembrin. These models are often created by intracerebroventricular infusion of amyloid-β (Aβ) peptides in mice. Pinocembrin has been shown to improve cognitive function and reduce neurodegeneration in these models.
-
Experimental Autoimmune Encephalomyelitis (EAE): The EAE model in mice is a widely used model for multiple sclerosis. This model was used to evaluate the immunomodulatory and anti-apoptotic properties of pinocembrin.
Inflammatory Conditions
-
Lipopolysaccharide (LPS)-Induced Inflammation: LPS-induced models in mice are used to study systemic inflammation and organ injury, such as acute lung injury. Pretreatment with pinocembrin has been shown to attenuate inflammation and reduce lung injury in these models.
-
Adjuvant-Induced Arthritis (AIA): The AIA model in mice is a common model for rheumatoid arthritis. Pinocembrin has been evaluated for its anti-arthritic effects in this model, where it was shown to reduce arthritis symptoms and joint erosion.
Cardiovascular Diseases
-
Myocardial Ischemia/Reperfusion (I/R) Injury: Both in vivo mouse models of myocardial I/R injury and ex vivo isolated rat heart models are used to investigate the cardioprotective effects of pinocembrin. Pinocembrin has been shown to reduce infarct size and improve cardiac function in these models.
-
Post-Infarct Heart Failure (PIHF): A rat model of PIHF, induced by left anterior descending artery ligation, has been used to study the effects of pinocembrin on chronic heart failure. Pinocembrin treatment was found to ameliorate the deterioration of cardiac function.
Metabolic Disorders
-
Diabetic Nephropathy: Streptozotocin (STZ)-induced diabetes in rats is a common model to study diabetic complications like nephropathy. Pinocembrin has been shown to have a protective effect on the kidneys in this model. Another study used a similar model to evaluate both preventive and corrective effects of pinocembrin on diabetic nephropathy.
-
Obesity and Metabolic Syndrome: High-fat diet (HFD)-induced obesity in mice is a relevant model to study the effects of pinocembrin on metabolic disorders. Pinocembrin treatment has been shown to reduce body weight gain and improve glucose and lipid metabolism in these mice.
Cancer
-
Breast Cancer Xenograft Model: Subcutaneous injection of human breast cancer cells (e.g., MCF-7) into immunodeficient mice is a standard model to test the in vivo anticancer efficacy of compounds. Pinocembrin has been shown to suppress tumor growth in this model.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies on pinocembrin.
Table 1: Neuroprotective Effects of Pinocembrin
| Animal Model | Species | Pinocembrin Dose | Route of Administration | Key Quantitative Findings | Reference |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Rat | 10 mg/kg | Intravenous (i.v.) | Reduced brain swelling, improved behavioral deficits. | |
| Amyloid-β (Aβ)25-35-induced toxicity | Mouse | 20 and 40 mg/kg/day | Oral (p.o.) | Improved cognitive function, decreased neurodegeneration. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not Specified | Not Specified | Inhibited infiltration of inflammatory cells, improved myelin protective proteins. |
Table 2: Anti-inflammatory Effects of Pinocembrin
| Animal Model | Species | Pinocembrin Dose | Route of Administration | Key Quantitative Findings | Reference |
| LPS-induced Acute Lung Injury | Mouse | 50 mg/kg | Intraperitoneal (i.p.) | Attenuated inflammation and reduced lung injury. | |
| Adjuvant-Induced Arthritis (AIA) | Mouse | Not Specified | Not Specified | Reduced arthritis score, edema size, and inflammatory cell infiltration. |
Table 3: Cardioprotective Effects of Pinocembrin
| Animal Model | Species | Pinocembrin Dose | Route of Administration | Key Quantitative Findings | Reference |
| Myocardial Ischemia/Reperfusion | Mouse | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Significantly reduced infarct size and improved cardiac function. | |
| Post-Infarct Heart Failure | Rat | Not Specified | Not Specified | Ameliorated deterioration of cardiac functions, attenuated collagen deposition. |
Table 4: Metabolic Effects of Pinocembrin
| Animal Model | Species | Pinocembrin Dose | Route of Administration | Key Quantitative Findings | Reference |
| Streptozotocin-induced Diabetic Nephropathy | Rat | 20 and 40 mg/kg/day | Oral gavage | Significantly lowered 24h total urine protein and renal hypertrophy index. | |
| High-Fat Diet-induced Obesity | Mouse | Not Specified | In diet | Reduced body weight gain, improved glucose tolerance and insulin (B600854) resistance. |
Table 5: Anticancer Effects of Pinocembrin
| Animal Model | Species | Pinocembrin Dose | Route of Administration | Key Quantitative Findings | Reference |
| Breast Cancer Xenograft (MCF-7 cells) | Mouse | Not Specified | Not Specified | Suppressed tumor growth. |
Experimental Protocols
Protocol for Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia by MCAO in rats to evaluate the neuroprotective effects of pinocembrin.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Pinocembrin
-
Vehicle (e.g., saline, DMSO)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
Procedure:
-
Anesthesia: Anesthetize the rat using a suitable anesthetic.
-
Surgical Preparation: Place the rat in a supine position. Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal end of the ECA and the proximal end of the CCA.
-
Occlusion: Gently insert the 4-0 monofilament nylon suture into the ICA through the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
Drug Administration: Administer pinocembrin (e.g., 10 mg/kg, i.v.) or vehicle at the desired time point (e.g., immediately after occlusion).
-
Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow reperfusion. For permanent MCAO, the suture is left in place.
-
Wound Closure: Suture the incision.
-
Post-operative Care: Allow the rat to recover from anesthesia in a warm cage. Monitor for neurological deficits.
-
Outcome Assessment: At 24 or 48 hours post-MCAO, assess neurological deficits using a scoring system. Euthanize the animal and collect the brain for infarct volume measurement (e.g., TTC staining) and other biochemical or histological analyses.
Protocol for LPS-Induced Acute Lung Injury in Mice
This protocol details the induction of acute lung injury using LPS in mice to assess the anti-inflammatory properties of pinocembrin.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Pinocembrin
-
Vehicle (e.g., saline, 0.5% CMC)
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthetic (e.g., ketamine/xylazine)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (e.g., Vehicle control, LPS + Vehicle, LPS + Pinocembrin low dose, LPS + Pinocembrin high dose, LPS + Positive Control).
-
Drug Administration: Administer pinocembrin (e.g., 50 mg/kg, i.p.) or vehicle one hour before LPS challenge.
-
LPS Challenge: Anesthetize the mice and intratracheally or intranasally instill LPS (e.g., 5 mg/kg).
-
Sample Collection: Euthanize the mice at a specific time point after LPS administration (e.g., 6 hours).
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect BAL fluid (BALF) for cell counting and cytokine analysis (e.g., TNF-α, IL-1β).
-
Tissue Collection: Collect lung tissue for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and measurement of other inflammatory markers.
Signaling Pathways and Visualizations
Pinocembrin exerts its therapeutic effects by modulating various signaling pathways.
Neuroprotection and Anti-inflammatory Pathways
Pinocembrin's neuroprotective and anti-inflammatory effects are mediated through the inhibition of several key signaling pathways, including the NF-κB and MAPK pathways. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. In the context of Alzheimer's disease, pinocembrin has been shown to inhibit the RAGE-mediated activation of p38 MAPK and JNK pathways.
Caption: Pinocembrin's neuroprotective signaling pathway.
Cardioprotection Pathway
In the context of myocardial I/R injury, pinocembrin has been shown to enhance glycolysis through the HIF1α/PFKFB3 pathway. In post-infarct heart failure, its beneficial effects are associated with the activation of the Nrf2/HO-1 signaling pathway, which leads to reduced oxidative stress and apoptosis.
Caption: Pinocembrin's cardioprotective signaling pathway.
Anticancer Pathway
In breast cancer, pinocembrin has been shown to inhibit cell proliferation and metastasis by suppressing the PI3K/AKT signaling pathway.
Caption: Pinocembrin's anticancer signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study evaluating the efficacy of pinocembrin.
Caption: General experimental workflow for in vivo studies.
References
- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
"Pinocembrin chalcone" as a potential antibacterial agent against Staphylococcus aureus
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Staphylococcus aureus is a leading cause of bacterial infections worldwide, with the emergence of multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), posing a significant threat to public health. This necessitates the development of novel antimicrobial agents. Pinocembrin (B1678385) chalcone (B49325), a natural compound, has demonstrated promising antibacterial activity against S. aureus and presents a compelling avenue for further investigation and drug development.[1][2]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the potential of pinocembrin chalcone as an antibacterial agent against Staphylococcus aureus.
Chemical Structure and Properties
This compound (2',4',6'-Trihydroxychalcone) is an antibacterial compound that can be isolated from Helichrysum trilineatum.[3]
-
IUPAC Name: (E)-1-(2,4,6-trihydroxyphenyl)-3-phenylprop-2-en-1-one
-
Molecular Formula: C₁₅H₁₂O₄
-
Molecular Weight: 256.25 g/mol
-
Appearance: Yellow crystalline solid
Antibacterial Activity
This compound has been shown to be active in inhibiting the growth of S. aureus.[3] While specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are not widely published, a concentration of 1.0 μg has been reported to be effective.[3] For context, the structurally related flavanone (B1672756), pinocembrin, and its derivatives have demonstrated MIC values against S. aureus in the range of 62.5 µg/mL.
Quantitative Data on Related Compounds
To provide a comparative baseline, the following table summarizes the MIC and MBC values of other chalcones and pinocembrin derivatives against Staphylococcus aureus.
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Pinocembrin-7-O derivatives | S. aureus ATCC 25923 | 62.5 | 125-250 | |
| Pinocembrin-7-O derivatives | S. aureus ATCC 43300 (MRSA) | 62.5 | 250-500 | |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | S. aureus ATCC 25923 | 125 | Not Reported | |
| Amino Chalcone Derivatives | S. aureus | 400-600 | Not Reported | |
| Pyrrolylated-Chalcones | MRSA ATCC 700699 | 80-700 | 160-1880 |
Potential Mechanisms of Action
The precise antibacterial mechanism of this compound against S. aureus is still under investigation. However, based on studies of related chalcones and pinocembrin, several potential mechanisms can be proposed:
-
Inhibition of Virulence Factor Production: Pinocembrin, the flavanone isomer of this compound, has been shown to reduce the expression of α-toxin (α-hemolysin), a key virulence factor in S. aureus that contributes to host cell damage. This suggests that this compound may act as a virulence inhibitor.
-
Disruption of the Cell Membrane: Chalcones are known to interfere with the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.
-
Inhibition of Essential Enzymes: These compounds can target and inhibit crucial bacterial enzymes necessary for survival, such as DNA gyrase.
-
Inhibition of Efflux Pumps: Some chalcones can act as efflux pump inhibitors, thereby preventing the extrusion of antibiotics from the bacterial cell and potentially reversing antibiotic resistance.
Below is a diagram illustrating the potential antibacterial mechanisms of action for chalcones.
Experimental Protocols
The following protocols are adapted from established methods for testing the antibacterial activity of chalcone derivatives and can be applied to this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of S. aureus.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Workflow Diagram:
References
Application Notes and Protocols: Antifungal Activity of Pinocembrin Chalcone Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. The emergence of drug-resistant strains necessitates the development of novel antifungal agents. Pinocembrin (B1678385) chalcone (B49325) (2',4',6'-trihydroxychalcone), a flavonoid derivative, has garnered interest for its potential antifungal properties. This document provides a summary of the current knowledge on the antifungal activity of pinocembrin chalcone against Candida species, along with detailed protocols for its evaluation.
Quantitative Data Summary
The antifungal efficacy of this compound and the related compound pinocembrin has been evaluated against Candida albicans. The available quantitative data, primarily the Minimum Inhibitory Concentration (MIC), are summarized in the table below. It is important to note that comprehensive data for this compound against a wide range of Candida species is still limited in the publicly available literature.
| Compound | Candida Species | MIC (µg/mL) | Reference |
| This compound | Candida albicans | 100 | |
| Pinocembrin | Candida albicans | 100 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the standard procedure for determining the MIC of an antifungal agent. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
Materials:
-
This compound
-
Candida species isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (medium only)
-
Incubator (35°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.
-
-
Preparation of Candida Inoculum:
-
Culture the Candida isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Broth Microdilution Assay:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound working solution with RPMI-1640 medium to achieve a range of desired concentrations.
-
Add 100 µL of the diluted Candida inoculum to each well containing the serially diluted compound.
-
Include a positive control (e.g., fluconazole) and a negative control (inoculum in medium without any compound).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Biofilm Inhibition Assay (Crystal Violet Method)
This assay is used to determine the ability of this compound to inhibit the formation of Candida biofilms.
Materials:
-
This compound
-
Candida albicans isolate
-
Sabouraud Dextrose Broth (SDB) supplemented with glucose (e.g., 100 mM)
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
Microplate reader
Protocol:
-
Preparation of Candida Inoculum:
-
Grow C. albicans in SDB overnight at 37°C.
-
Wash the cells with PBS and resuspend in SDB supplemented with glucose to a concentration of 1 x 10^7 cells/mL.
-
-
Biofilm Formation and Treatment:
-
Add 100 µL of the prepared Candida inoculum to the wells of a 96-well plate.
-
Add 100 µL of RPMI-1640 medium containing various concentrations of this compound to the respective wells. Include a no-drug control.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
After incubation, gently wash the wells twice with PBS to remove non-adherent cells.
-
Air-dry the plate for 45 minutes.
-
Add 110 µL of 0.1% crystal violet solution to each well and incubate for 45 minutes at room temperature.
-
Wash the wells four times with sterile water to remove excess stain.
-
Add 200 µL of 95% ethanol to each well to destain the biofilm.
-
Incubate for 45 minutes at room temperature with gentle shaking.
-
Transfer 100 µL of the ethanol-solubilized crystal violet to a new 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for MIC determination.
Proposed Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Chalcones are known to interfere with the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway. A key enzyme in this pathway is lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function.
Caption: Inhibition of ergosterol biosynthesis.
Discussion and Future Directions
The available data suggests that this compound exhibits antifungal activity against Candida albicans. Its mechanism of action is likely similar to other chalcones, involving the disruption of the ergosterol biosynthesis pathway, a well-established target for antifungal drugs.
However, further research is required to fully elucidate the potential of this compound as a therapeutic agent. Key areas for future investigation include:
-
Broad-spectrum activity: Determining the MIC of this compound against a wider panel of clinically relevant Candida species, including non-albicans species that are increasingly associated with drug resistance.
-
Mechanism of action: Confirming the inhibition of lanosterol 14α-demethylase and investigating other potential molecular targets and signaling pathways affected by this compound in Candida.
-
In vivo efficacy: Evaluating the antifungal activity of this compound in animal models of candidiasis to assess its therapeutic potential in a physiological context.
-
Toxicity studies: Conducting comprehensive toxicological assessments to determine the safety profile of this compound.
These application notes and protocols provide a foundation for researchers to explore the antifungal properties of this compound. The provided methodologies, based on established standards, will ensure the generation of reliable and reproducible data, contributing to the development of new and effective antifungal therapies.
Pinocembrin Chalcone in Anti-Inflammatory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinocembrin (B1678385), a natural flavonoid found in honey, propolis, and various plants, has garnered significant attention for its potent anti-inflammatory properties. While structurally a flavanone, it is biosynthetically derived from a chalcone (B49325) precursor, which may be the source of the user's query for "Pinocembrin chalcone". The vast body of research focuses on pinocembrin itself. These application notes provide a comprehensive overview of its use in anti-inflammatory studies, detailing its mechanisms of action, quantitative effects on inflammatory mediators, and step-by-step protocols for key experimental assays.
Pinocembrin exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] By inhibiting these pathways, pinocembrin effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), as well as other inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[3][4]
This document serves as a practical guide for researchers investigating the anti-inflammatory potential of pinocembrin, providing the necessary data and protocols to design and execute relevant experiments.
Data Presentation: Quantitative Effects of Pinocembrin
The following tables summarize the dose-dependent inhibitory effects of pinocembrin on various inflammatory markers as reported in in vitro studies.
Table 1: Inhibition of Pro-inflammatory Cytokines by Pinocembrin in LPS-Stimulated Cells
| Cell Line | Inflammatory Stimulus | Pinocembrin Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β | Reference |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | Significant Inhibition | Not Reported | Significant Inhibition | [4] |
| HK-2 (Human Kidney) | Lipopolysaccharide (LPS) | 50 µg/mL | Concentration-dependent decrease | Concentration-dependent decrease | Concentration-dependent decrease | |
| HK-2 (Human Kidney) | Lipopolysaccharide (LPS) | 100 µg/mL | Concentration-dependent decrease | Concentration-dependent decrease | Concentration-dependent decrease | |
| HK-2 (Human Kidney) | Lipopolysaccharide (LPS) | 200 µg/mL | Concentration-dependent decrease | Concentration-dependent decrease | Concentration-dependent decrease | |
| hBMECs | Fibrillar Amyloid-β 1-40 | 3 µM, 10 µM, 30 µM | Significant decrease at all concentrations | Significant decrease at all concentrations | Significant decrease at all concentrations |
Table 2: Inhibition of Other Inflammatory Mediators and Pathways by Pinocembrin
| Assay | Cell Line | Inflammatory Stimulus | Pinocembrin Concentration | IC50 Value | Observations | Reference |
| PGE2 Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not Specified | 75.9 µM | Significant suppression of PGE2 production. | |
| PGE2 Production | U937 Macrophages | Lipopolysaccharide (LPS) | Not Specified | 86.4 µM | Significant suppression of PGE2 production. | |
| NO Production | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | Not Reported | Significant inhibition of NO production. | |
| iNOS Expression | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | Not Reported | Inhibition of iNOS expression. | |
| COX-2 Expression | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | Not Reported | Inhibition of COX-2 expression. | |
| p38 MAPK/MK2 Phosphorylation | hBMECs | Fibrillar Amyloid-β 1-40 | 3 µM, 10 µM, 30 µM | Not Reported | Dose-dependent inhibition of phosphorylation. | |
| SAPK/JNK-c-Jun Phosphorylation | hBMECs | Fibrillar Amyloid-β 1-40 | 3 µM, 10 µM, 30 µM | Not Reported | Dose-dependent inhibition of phosphorylation. | |
| ERK1/2 Phosphorylation | hBMECs | Fibrillar Amyloid-β 1-40 | 30 µM | Not Reported | Inhibition at higher concentration. | |
| NF-κB p65 Nuclear Translocation | hBMECs | Fibrillar Amyloid-β 1-40 | 3 µM, 10 µM, 30 µM | Not Reported | Dose-dependent inhibition. | |
| IκBα Degradation | hBMECs | Fibrillar Amyloid-β 1-40 | 3 µM, 10 µM, 30 µM | Not Reported | Dose-dependent blockage. |
Mandatory Visualizations
Caption: NF-κB signaling pathway inhibition by Pinocembrin.
Caption: MAPK signaling pathway inhibition by Pinocembrin.
Caption: Experimental workflow for evaluating Pinocembrin.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages (RAW 264.7)
Objective: To determine the effect of pinocembrin on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Pinocembrin (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well plates (for MTT and Griess assays) or 24-well plates (for ELISA) at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Pinocembrin Treatment:
-
Prepare serial dilutions of pinocembrin in DMEM from the stock solution.
-
Remove the old medium from the cells and replace it with fresh medium containing various concentrations of pinocembrin (e.g., 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest pinocembrin dose.
-
Pre-incubate the cells with pinocembrin for 1-2 hours.
-
-
LPS Stimulation:
-
After pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Include a negative control group (cells with medium only) and an LPS-only control group.
-
Incubate the plates for 24 hours.
-
-
Cell Viability (MTT Assay):
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Mix with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant from the 24-well plates.
-
Centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of pinocembrin on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated cells.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-3, with a shorter incubation time, e.g., 30-60 minutes for phosphorylation events).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the data.
-
Quantify the band intensities using densitometry software.
-
References
- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
"Pinocembrin Chalcone" as a Scaffold for Novel Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinocembrin (B1678385) chalcone (B49325), or 2',4',6'-trihydroxychalcone, is a natural product and a key biosynthetic precursor to pinocembrin.[1] As a member of the chalcone family, it possesses an α,β-unsaturated ketone system which is a well-established pharmacophore.[2] This structural feature makes pinocembrin chalcone and its derivatives a promising scaffold for the discovery of novel therapeutic agents. The inherent bioactivity of this scaffold, combined with the potential for diverse chemical modifications, has attracted significant interest in medicinal chemistry.[2] This document provides detailed application notes and experimental protocols for researchers investigating this compound as a platform for drug development, covering its synthesis, and evaluation of its anticancer, anti-inflammatory, antioxidant, neuroprotective, and antibacterial properties.
Chemical Synthesis
This compound and its derivatives are commonly synthesized via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.[3]
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes the synthesis of the parent scaffold, this compound.
Materials:
-
2,4,6-trihydroxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Reflux condenser
-
Stirrer/hotplate
-
Beakers, separating funnel, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trihydroxyacetophenone (1 equivalent) in ethanol.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Prepare a solution of NaOH or KOH in ethanol or water and add it dropwise to the reaction mixture while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture with dilute HCl to neutralize the base and precipitate the product.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the crude product with cold distilled water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
-
Dry the purified product and characterize it using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, FT-IR).
Biological Activities and Assay Protocols
This compound and its derivatives have demonstrated a wide range of biological activities. The following sections provide quantitative data and detailed protocols for assessing these activities.
Anticancer Activity
Chalcones are known to exhibit significant anticancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting cancer cell proliferation and metastasis.
Table 1: In Vitro Anticancer Activity of Chalcone Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Chalcone | MDA-MB-231 | 18.1 | |
| 2-hydroxychalcone | MDA-MB-231 | 4.6 | |
| Xanthohumol (XH) | MDA-MB-231 | 6.7 | |
| 2-fluoro-4'-aminochalcone (11) | MCF-7 | 13.2 - 34.7 | |
| 3-pyridyl-4'-aminochalcone (17) | MDA-MB-231 | 13.2 - 34.7 | |
| 4-methoxy substituted diaryl ether chalcone (25) | MCF-7 | 3.44 ± 0.19 | |
| 4-methoxy substituted diaryl ether chalcone (25) | HepG2 | 4.64 ± 0.23 | |
| 4-methoxy substituted diaryl ether chalcone (25) | HCT116 | 6.31 ± 0.27 | |
| Vanillin-based chalcone (9) | HCT-116 | 6.85 ± 0.71 | |
| Vanillin-based chalcone (10) | HCT-116 | 7.9 ± 1.37 | |
| Chalcone derivative (A14) | MCF-7 | Significantly lower than L-02 cells |
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
This compound derivatives can modulate inflammatory responses by inhibiting key signaling pathways such as NF-κB and reducing the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β.
This protocol measures the inhibitory effect of this compound derivatives on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivative stock solution
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antioxidant Activity
The antioxidant potential of this compound derivatives can be evaluated by their ability to scavenge free radicals.
Table 2: Antioxidant Activity of Chalcone Derivatives
| Compound/Derivative | Assay | IC50/EC50 | Reference |
| Pinocembrin dihydrochalcone | DPPH | EC50 = 0.0096 mg/mL | |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | DPPH | IC50 = 8.22 µg/mL | |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | DPPH | IC50 = 6.89 µg/mL | |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | DPPH | IC50 = 3.39 µg/mL | |
| Chalcone Derivative (JVF3) | DPPH | IC50 = 61.4 µM |
This protocol provides a rapid and straightforward method to assess the free radical scavenging activity of this compound derivatives.
Materials:
-
This compound derivative solutions at various concentrations (in methanol or ethanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)
-
Methanol or ethanol
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the this compound derivative in the chosen solvent.
-
In a 96-well plate, add a specific volume of each derivative concentration.
-
Add an equal volume of the DPPH solution to each well.
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Neuroprotective Activity
Pinocembrin, the cyclized form of this compound, has shown neuroprotective effects against glutamate-induced apoptosis in SH-SY5Y neuronal cells. This suggests that this compound derivatives are promising candidates for the development of neuroprotective agents.
This protocol assesses the ability of this compound derivatives to protect neuronal cells from excitotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete culture medium
-
This compound derivative stock solution
-
Glutamate (B1630785) solution
-
MTT solution
-
LDH cytotoxicity assay kit
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to differentiate if required.
-
Pre-treat the cells with various concentrations of the this compound derivative for 2 hours.
-
Induce neurotoxicity by adding glutamate (e.g., 2 mM) and co-incubate for 12-24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 2.
-
Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium using a commercial kit to quantify cell death.
-
Calculate the percentage of neuroprotection conferred by the derivative.
Antibacterial Activity
This compound has been identified as an antibacterial compound.
Table 3: Antibacterial Activity of Chalcone Derivatives
| Compound/Derivative | Bacteria | MIC (µg/mL) | Reference |
| Pinocembrin | Neisseria gonorrhoeae | 64 | |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 | |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 | |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Escherichia coli | 250 | |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Pseudomonas aeruginosa | 125 |
This protocol determines the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Mueller-Hinton broth)
-
This compound derivative stock solution
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound derivative in nutrient broth.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the derivative that completely inhibits bacterial growth.
Mechanism of Action Elucidation
Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for drug development. Western blotting is a key technique for investigating the modulation of signaling pathways.
Protocol 7: Western Blot Analysis of Signaling Pathways (PI3K/AKT, MAPK, NF-κB)
This protocol outlines the general procedure for analyzing the effects of this compound derivatives on key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations of Signaling Pathways and Workflows
Caption: Workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Challenges in the chemical synthesis of "Pinocembrin chalcone"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of Pinocembrin Chalcone (2',4',6'-Trihydroxychalcone).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of 2',4',6'-trihydroxyacetophenone (B23981) with benzaldehyde (B42025).
Q2: Why is my this compound synthesis yield consistently low?
A2: Low yields in this compound synthesis can stem from several factors. Common issues include sub-optimal reaction conditions (catalyst concentration, temperature, time), side reactions, and product loss during workup and purification. In some cases, the presence of water can inhibit the reaction, so ensuring the use of dry glassware is important.[1]
Q3: My reaction results in a sticky oil instead of a solid precipitate. What should I do?
A3: The formation of an oil or sticky solid is a common issue, often due to impurities, unreacted starting materials, or the formation of side products like Michael adducts. To induce crystallization, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the product, or triturating the oil with a non-polar solvent like cold hexane (B92381).[2]
Q4: What are the common side reactions to be aware of during the synthesis of this compound?
A4: The primary side reactions in a Claisen-Schmidt condensation for this compound include the self-condensation of the ketone (2',4',6'-trihydroxyacetophenone), the Cannizzaro reaction of benzaldehyde in the presence of a strong base, and the Michael addition of the enolate to the newly formed chalcone.[1]
Q5: Is it necessary to protect the hydroxyl groups on 2',4',6'-trihydroxyacetophenone before the condensation reaction?
A5: While direct condensation without protection is possible and often preferred for simplicity, protecting the hydroxyl groups can sometimes prevent side reactions and improve yield, although it adds extra steps to the synthesis and deprotection is required later.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Solutions |
| Inactive or Inappropriate Catalyst | Ensure the base (e.g., NaOH, KOH) is fresh and of high purity. Optimize the catalyst concentration; for polyhydroxylated chalcones, a higher concentration of a strong base may be necessary. Consider alternative catalysts if the reaction is not proceeding. |
| Sub-optimal Reaction Temperature | Systematically vary the reaction temperature. While many Claisen-Schmidt condensations proceed at room temperature, some may require gentle heating. Conversely, cooling the reaction (e.g., to 0°C) can minimize side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction time. |
| Poor Quality of Reagents | Use purified starting materials. Impurities in either the 2',4',6'-trihydroxyacetophenone or benzaldehyde can inhibit the reaction or lead to side products. |
| Incomplete Reaction | Drive the reaction to completion by using a slight excess of benzaldehyde. This ensures the complete consumption of the more complex ketone. |
Issue 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Steps & Solutions |
| Self-Condensation of Ketone | This is more likely with strong bases and higher temperatures. Using a lower temperature and adding the aldehyde slowly to the mixture of the ketone and base can minimize this. |
| Cannizzaro Reaction of Benzaldehyde | This occurs in the presence of a strong base. Using a lower concentration of the base or an alternative catalyst can mitigate this side reaction. |
| Michael Addition Product Formation | The enolate of the ketone can add to the newly formed chalcone. To minimize this, control the stoichiometry carefully and consider running the reaction at a lower temperature to reduce the rate of this side reaction. |
Issue 3: Difficult Product Purification
| Possible Cause | Troubleshooting Steps & Solutions | | Product is an Oil or Sticky Solid | After acidification, if the product does not precipitate as a solid, attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. Extraction with a suitable solvent like ethyl acetate (B1210297) followed by solvent evaporation and trituration with a non-polar solvent can also be effective. | | Co-precipitation of Impurities | If the crude solid is impure, recrystallization is necessary. A common solvent system for polyhydroxychalcones is an ethanol/water mixture. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble. | | Poor Separation in Column Chromatography | If recrystallization is ineffective, column chromatography on silica (B1680970) gel is the next step. A common mobile phase is a mixture of hexane and ethyl acetate. If you experience poor separation, try adjusting the solvent polarity or using a different solvent system. |
Quantitative Data Summary
The yield of this compound is highly dependent on the specific reaction conditions. Below is a summary of conditions reported in various studies for the synthesis of polyhydroxychalcones.
| Starting Materials | Catalyst/Solvent | Temperature | Time | Yield | Reference |
| Phloroacetophenone, Benzaldehyde derivatives | conc. HCl / Acetic Acid | Room Temp. | Overnight | ~70-80% | |
| 2'-hydroxyacetophenone, Benzaldehyde | 20% w/v KOH / Ethanol | Room Temp. | 12-16 h | Not specified | |
| 2,4-dihydroxy acetophenone (B1666503), Benzaldehyde derivatives | SOCl₂ / EtOH | Not specified | 12 h | Good yields | |
| 2'-hydroxyacetophenone, Benzaldehyde | 40% NaOH / Isopropyl Alcohol | 0°C | 4 h | High | Not specified |
| 2-hydroxy-5-methylacetophenone, 2,4-dihydroxybenzaldehyde | 40% KOH / Ethanol | 0-5°C to Room Temp. | 24-48 h | Not specified |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of this compound
This protocol is a generalized procedure based on the standard Claisen-Schmidt condensation for polyhydroxychalcones.
Materials:
-
2',4',6'-Trihydroxyacetophenone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol
-
Aqueous Potassium Hydroxide (B78521) (40-50% w/v)
-
Dilute Hydrochloric Acid (10-20%)
-
Crushed Ice
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2',4',6'-trihydroxyacetophenone and benzaldehyde in ethanol.
-
Catalyst Addition: To the stirred solution, slowly add the aqueous potassium hydroxide solution dropwise. The addition can be done at room temperature or in an ice bath to control any exothermic reaction.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:7 Hexane/Ethyl Acetate mobile phase). The reaction is complete when the starting acetophenone spot has been consumed.
-
Workup & Isolation: Once the reaction is complete, pour the mixture into a beaker containing a mixture of crushed ice and water.
-
Acidification: Slowly acidify the solution by adding cold, dilute hydrochloric acid with constant stirring until the pH is acidic (pH ~ 2-3).
-
Filtration: A solid precipitate of the crude this compound should form. Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at low heat (40-50°C).
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Visualizations
Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Optimizing Pinocembrin Chalcone Biosynthesis in E. coli
Welcome to the technical support center for the biosynthesis of pinocembrin (B1678385) chalcone (B49325) in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve the yield of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic biosynthetic pathway for pinocembrin chalcone in engineered E. coli?
A1: The heterologous biosynthesis of this compound in E. coli begins with the amino acid L-phenylalanine. The pathway involves three key enzymatic steps:
-
Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.[1][2][3]
-
4-coumarate:CoA ligase (4CL): Activates cinnamic acid to its corresponding cinnamoyl-CoA thioester.[1][2]
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form this compound (2',4',6'-trihydroxychalcone).
This is often followed by the action of chalcone isomerase (CHI) to convert this compound to (2S)-pinocembrin.
dot
Caption: Biosynthetic pathway of this compound in E. coli.
Q2: My this compound yield is very low. What are the common bottlenecks?
A2: Low yields in this compound biosynthesis are typically due to one or more of the following factors:
-
Insufficient Precursor Supply: The availability of the precursors L-phenylalanine and especially malonyl-CoA is a major limiting factor. Malonyl-CoA is also consumed by the host's native fatty acid biosynthesis pathway.
-
Low Enzyme Activity: The catalytic efficiency of the heterologously expressed enzymes (PAL, 4CL, CHS) can be suboptimal in the E. coli cellular environment.
-
Metabolic Burden: Overexpression of multiple pathway enzymes can place a significant metabolic load on the host cells, leading to reduced growth and productivity.
-
Toxicity of Intermediates or Product: Accumulation of intermediates like cinnamic acid or the final product, this compound, can be toxic to E. coli, inhibiting cell growth and enzyme function.
-
Plasmid Instability: Loss of expression plasmids can lead to a decrease in the overall pathway activity in the culture.
Q3: How can I increase the intracellular pool of malonyl-CoA?
A3: Several strategies can be employed to boost the availability of malonyl-CoA:
-
Overexpression of Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the conversion of acetyl-CoA to malonyl-CoA. Overexpressing ACC genes (accABCD) is a common and effective strategy.
-
Engineering Fatty Acid Synthesis: Modulating the expression of genes involved in fatty acid biosynthesis, such as fabH or fabF, can redirect the flux from fatty acid production towards malonyl-CoA accumulation.
-
Inhibition of Fatty Acid Biosynthesis: Using inhibitors like cerulenin (B1668410) can block the fatty acid synthesis pathway, thereby increasing the availability of malonyl-CoA for this compound production.
-
Malonate Assimilation: Introducing a malonate assimilation pathway can provide an alternative route for malonyl-CoA synthesis.
Q4: What are the strategies to improve the supply of L-phenylalanine?
A4: Enhancing the production of the precursor L-phenylalanine can be achieved through:
-
Chassis Strain Engineering: Utilizing E. coli strains engineered for aromatic amino acid overproduction. This often involves knocking out feedback inhibition in the shikimate pathway.
-
Supplementation: Adding L-phenylalanine to the culture medium can bypass the need for de novo synthesis by the host.
Q5: How do I choose the best enzymes for my pathway?
A5: The efficiency of PAL, 4CL, and CHS can vary significantly depending on their origin. It is highly recommended to screen a library of enzyme candidates from different plant sources to identify the combination that yields the highest production in your specific E. coli strain. For example, studies have successfully used PAL from Arabidopsis thaliana, 4CL from Glycine max, and CHS from Camellia sinensis.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during this compound biosynthesis experiments.
dot
References
Technical Support Center: Overcoming Solubility Challenges of Pinocembrin Chalcone
Welcome to the technical support center for Pinocembrin chalcone (B49325). This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when working with Pinocembrin chalcone in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound (2',4',6'-Trihydroxychalcone) is a natural antibacterial compound and a precursor in the biosynthesis of Pinocembrin, a flavonoid with diverse biological activities.[1][2] Like many chalcones, this compound is a hydrophobic molecule, which results in poor solubility in water and aqueous buffers. This low solubility can significantly hinder its study in biological assays and limit its therapeutic development, as dissolution is often a rate-limiting step for absorption and bioavailability.[3][4] One source predicts its aqueous solubility to be approximately 0.1 g/L.[5]
Q2: What are the initial steps to dissolve this compound for in vitro experiments?
The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of hydrophobic compounds.
Key considerations for preparing a stock solution:
-
Solvent Purity: Use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution.
-
Concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous experimental system.
-
Assistance in Dissolution: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium or buffer. What should I do?
This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to crash out of solution. Here are several troubleshooting strategies:
-
Optimize the Dilution Technique:
-
Pre-warm your aqueous medium to 37°C.
-
Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
-
Reduce the Final Concentration: Your target concentration may be above the solubility limit of this compound in the final aqueous system. Try a lower final concentration.
-
Increase Co-solvent Concentration: If your experimental system can tolerate it, you can slightly increase the final DMSO concentration (typically up to 0.5% v/v in cell-based assays without significant cytotoxicity). Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use an Intermediate Dilution Step: First, dilute the DMSO stock into a smaller volume of media, and then add this intermediate dilution to the final volume.
Troubleshooting Guide: Enhancing Aqueous Solubility of this compound
If the initial dissolution strategies are insufficient for your experimental needs, several formulation approaches can be employed to enhance the aqueous solubility of this compound.
Method 1: Co-solvents
The use of a water-miscible organic solvent in the final aqueous solution can help maintain the solubility of hydrophobic compounds.
Q4: What co-solvents can be used, and what are the recommended concentrations?
Besides DMSO, other co-solvents like ethanol (B145695) can be used. The final concentration of the co-solvent should be kept as low as possible to avoid affecting the biological system. For most cell-based assays, the final DMSO concentration should not exceed 0.5%.
Data Presentation: Solubility of Pinocembrin and this compound in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Pinocembrin | Ethanol | ~1 mg/mL | |
| Pinocembrin | DMSO | ~30 mg/mL | |
| Pinocembrin | Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | |
| Pinocembrin | 1:8 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| This compound | Water (Predicted) | 0.1 g/L | |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble |
Method 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.
Q5: How can I prepare a this compound-cyclodextrin inclusion complex?
Experimental Protocol: Preparation of Pinocembrin-HP-β-Cyclodextrin Inclusion Complex
Materials:
-
Pinocembrin
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Absolute ethyl alcohol
-
Distilled water
-
Magnetic stirrer with heating
Procedure:
-
Weigh 10 g of hydroxypropyl-β-cyclodextrin and dissolve it in 80 ml of distilled water.
-
Separately, weigh 1 g of Pinocembrin and dissolve it in 20 ml of absolute ethyl alcohol.
-
Add the Pinocembrin solution to the hydroxypropyl-β-cyclodextrin solution.
-
Magnetically stir the mixed solution at 40°C - 50°C for 20 minutes to obtain a clear solution of the inclusion complex.
Note: This protocol is for Pinocembrin and may require optimization for this compound.
Method 3: Nanoemulsions
Nanoemulsions are stable, oil-in-water dispersions with droplet sizes typically in the range of 20-200 nm. They can significantly improve the dispersion and bioavailability of highly insoluble compounds in aqueous solutions.
Q6: How can I formulate a nanoemulsion containing this compound?
A general method for preparing chalcone-loaded nanoemulsions involves spontaneous emulsification or high-energy methods like ultrasonication.
Experimental Protocol: Preparation of a Chalcone-Loaded Nanoemulsion (General Method)
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Polysorbate 80, Tween 80)
-
Co-surfactant (e.g., Soybean lecithin (B1663433) or sorbitan (B8754009) monooleate)
-
Aqueous phase (e.g., distilled water or buffer)
-
High-speed homogenizer or ultrasonicator
Procedure (High-Energy Method):
-
Dissolve the this compound in the oil phase. A small amount of a co-solvent like DMSO can be used initially to dissolve the chalcone before mixing with the oil.
-
In a separate container, mix the surfactant and co-surfactant with the aqueous phase.
-
Gradually add the oil phase containing the chalcone to the aqueous phase while continuously mixing using a high-speed homogenizer or an ultrasonic processor.
-
Continue the homogenization/sonication for a sufficient time to achieve a nanoemulsion with a small and uniform droplet size.
-
Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential to ensure stability.
Visualizing Experimental Workflows and Biological Pathways
To further aid in your experimental design and understanding of this compound's biological context, the following diagrams are provided.
Diagram 1: General Experimental Workflow for Solubilizing Hydrophobic Compounds
Caption: A logical workflow for preparing and troubleshooting solutions of this compound.
Diagram 2: Biosynthesis of Pinocembrin from Phenylalanine
Caption: The biosynthetic pathway leading to Pinocembrin, with this compound as a key intermediate.
Diagram 3: Key Signaling Pathways Modulated by Pinocembrin
Caption: An overview of key inflammatory and proliferation signaling pathways inhibited by Pinocembrin.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory Effect of (2S)-Pinocembrin From Goniothalamus macrophyllus on the Prostaglandin E2 Production in Macrophage Cell Lines: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. benchchem.com [benchchem.com]
Addressing stability problems of "Pinocembrin chalcone" during storage
Welcome to the technical support center for Pinocembrin Chalcone (B49325). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the storage and handling of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Pinocembrin Chalcone during storage?
A1: The main factors influencing the stability of this compound are temperature, light, pH, and the presence of oxidizing agents. As a polyphenolic compound with a chalcone backbone, it is susceptible to isomerization, photodegradation, and oxidation.
Q2: What are the recommended storage conditions for solid this compound?
A2: For solid this compound, it is recommended to store the compound at 4°C in a tightly sealed container, protected from light and moisture.[1]
Q3: How should I store solutions of this compound?
A3: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] The container should be sealed to prevent solvent evaporation and exposure to air.
Q4: I've noticed a change in the color of my this compound solution over time. What could be the cause?
A4: A color change in your this compound solution is likely an indication of degradation. This could be due to oxidation of the phenolic hydroxyl groups or the formation of degradation products upon exposure to light or non-optimal pH conditions. It is advisable to discard the solution and prepare a fresh batch.
Q5: Can this compound convert to another compound during storage?
A5: Yes, a significant stability concern for this compound is its isomerization to the corresponding flavanone (B1672756), Pinocembrin.[3][4] This is a cyclization reaction that can be influenced by factors such as pH and temperature.
Q6: How can I minimize the degradation of this compound in my experimental setup?
A6: To minimize degradation, it is crucial to work under controlled conditions. This includes using amber-colored glassware or protecting your samples from light, maintaining a suitable pH for your formulation, and considering the use of antioxidants. For aqueous solutions, it is important to use purified water and consider buffering the solution to a stable pH range.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions of this compound for each experiment.2. Verify storage conditions (temperature, light, and moisture protection).3. Perform a stability check of your stock solution using a suitable analytical method like HPLC. |
| Appearance of new peaks in chromatogram | Formation of degradation products. | 1. Characterize the degradation products using techniques like LC-MS.2. The primary degradation product is likely Pinocembrin (the flavanone isomer).3. Other possibilities include oxidation products. |
| Precipitation in solution | Poor solubility or degradation leading to insoluble products. | 1. Ensure the solvent is appropriate and the concentration is within the solubility limit.2. Consider using co-solvents or formulation strategies like nanoemulsions to improve solubility and stability. |
| Discoloration of the solid compound | Exposure to light, moisture, or air (oxidation). | 1. Discard the discolored compound as it may be degraded.2. Ensure future batches are stored under the recommended inert and protected conditions. |
Degradation Pathways and Influencing Factors
The stability of this compound is influenced by several factors, leading to various degradation pathways. Understanding these can help in designing stable formulations and experimental conditions.
Quantitative Data on Chalcone Stability
While specific degradation kinetic data for this compound is limited in publicly available literature, studies on related chalcone compounds provide valuable insights.
Table 1: Photodegradation of Unsubstituted Chalcone
| Compound | Irradiation Time (hours) | Decomposition (%) | Reference |
| Unsubstituted Chalcone | 1 | ~50 |
Table 2: Degradation of Pinocembrin Dihydrochalcone in Soil
| Parameter | Value (days) | Kinetic Model | Reference |
| DT50 (half-life) | 0.85 - 1.7 | First-Order | |
| DT90 (90% degradation) | 4.55 - 5.26 | First-Order |
Note: The data in Table 2 is for Pinocembrin Dihydrochalcone, a saturated analog of this compound, and indicates its environmental persistence.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time, monitoring frequently due to the higher reactivity of chalcones under basic conditions.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protected from light for a specified time.
-
Thermal Degradation: Keep the solid compound and a solution at an elevated temperature (e.g., 60°C) for a specified time.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for a specified time. A control sample should be kept in the dark.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples, including a control (unstressed) sample, by a validated stability-indicating HPLC method with UV detection. Use mass spectrometry (LC-MS) to identify the mass of the degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. Calculate the percentage of degradation and, if possible, determine the degradation kinetics.
Protocol 2: Isomerization Study of this compound to Pinocembrin
This protocol is designed to monitor the conversion of this compound to its flavanone isomer, Pinocembrin.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
Time-point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Immediately analyze the aliquots by HPLC. The HPLC method should be able to separate this compound from Pinocembrin. Use reference standards for both compounds for peak identification and quantification.
-
Data Analysis: Plot the concentration of this compound and Pinocembrin as a function of time for each pH. Determine the rate of isomerization under each condition.
Logical Troubleshooting for Stability Issues
When encountering stability problems, a systematic approach can help identify the root cause and find a solution.
This technical support center provides a foundational understanding of the stability challenges associated with this compound. For specific applications and formulations, it is strongly recommended that dedicated stability studies are performed to ensure the quality and reliability of your results.
References
- 1. Evaluation of Pinocembrin Dihydrochalcone Properties for Potential Use as a Biopesticide[v1] | Preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An Antibacterial Compound from Helichrysum trilineatum | Semantic Scholar [semanticscholar.org]
Identifying and minimizing side-products in "Pinocembrin chalcone" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pinocembrin (B1678385) chalcone (B49325) (2',4',6'-trihydroxychalcone). Our goal is to help you identify and minimize the formation of side-products, thereby improving the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pinocembrin chalcone?
A1: The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an appropriate aromatic aldehyde (benzaldehyde) with a substituted acetophenone (B1666503) (2,4,6-trihydroxyacetophenone).[1][2][3]
Q2: My reaction is not proceeding, or the yield is very low. What are the possible causes?
A2: Low or no product formation can be attributed to several factors:
-
Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old, hydrated, or used in an insufficient concentration.
-
Poor Quality of Reagents: Impurities or degradation of the starting materials (benzaldehyde and 2,4,6-trihydroxyacetophenone) can inhibit the reaction.
-
Inappropriate Solvent: The chosen solvent, typically ethanol (B145695), may not be optimal for dissolving the reactants, leading to a heterogeneous reaction mixture with poor kinetics.
-
Low Reaction Temperature: While room temperature is often sufficient, some variations of the Claisen-Schmidt condensation may require gentle heating to proceed at an optimal rate.
-
Insufficient Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC).
Q3: My TLC analysis shows multiple spots. What are the likely side-products?
A3: The presence of multiple spots on your TLC plate, aside from your starting materials and desired product, likely indicates the formation of side-products. The most common side-products in the Claisen-Schmidt condensation for chalcone synthesis are:
-
Michael Adduct: The enolate of the acetophenone can add to the α,β-unsaturated carbonyl of the newly formed chalcone, resulting in a 1,5-dicarbonyl compound.[4][5]
-
Self-Condensation of Acetophenone: The 2,4,6-trihydroxyacetophenone can react with itself in an aldol (B89426) condensation reaction.
-
Cannizzaro Reaction of Benzaldehyde (B42025): In the presence of a strong base, benzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form benzoic acid and benzyl (B1604629) alcohol.
Q4: How can I minimize the formation of these side-products?
A4: To minimize the formation of side-products, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of benzaldehyde to ensure the complete consumption of the acetophenone enolate, which can reduce the likelihood of Michael addition.
-
Optimize Catalyst Concentration: Use the minimum effective amount of the base catalyst. High concentrations of a strong base can promote the Cannizzaro reaction.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0-5°C during base addition) can help to slow down the rate of side reactions relative to the desired condensation.
-
Order of Addition: Slowly adding the acetophenone to a mixture of the aldehyde and the base can sometimes minimize the self-condensation of the acetophenone.
Q5: The product of my reaction is an oil instead of a solid. What should I do?
A5: The formation of an oily product can be due to the presence of impurities, unreacted starting materials, or oily side-products that inhibit crystallization. In this case, purification by column chromatography is the recommended method to isolate the desired this compound.
Q6: What is the best way to purify the crude this compound?
A6: The most common and effective method for purifying crude chalcones is recrystallization. Ethanol or an ethanol/water mixture is often a suitable solvent system. The principle is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly, which facilitates the formation of pure crystals.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient catalyst. | Use a fresh batch of high-purity base (NaOH or KOH). Ensure the correct concentration is used. |
| Poor quality of starting materials. | Purify the benzaldehyde and 2,4,6-trihydroxyacetophenone before use. | |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Insufficient reaction time. | Extend the reaction time and continue to monitor by TLC until the starting materials are consumed. | |
| Formation of Multiple Products (Visible on TLC) | Michael addition side-reaction. | Control stoichiometry by using a slight excess of benzaldehyde. Lower the reaction temperature. |
| Self-condensation of acetophenone. | Use a milder base or a lower concentration of the base. Consider a different order of addition of reactants. | |
| Cannizzaro reaction of benzaldehyde. | Use a lower concentration of the base and reduce the reaction temperature. | |
| Product is an Oil, Not a Solid | Presence of oily side-products or impurities. | Attempt to purify the product using column chromatography. |
| Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with TLC. If not, adjust reaction time or temperature. | |
| Difficulty in Purification by Recrystallization | Incorrect solvent choice. | Experiment with different solvent systems (e.g., ethanol, methanol, ethanol/water mixtures) to find one that provides good solubility at high temperatures and poor solubility at low temperatures. |
| Presence of persistent impurities. | If recrystallization is ineffective, purify the product using column chromatography. |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2,4,6-Trihydroxyacetophenone
-
Benzaldehyde
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl) for neutralization
-
Distilled water
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2,4,6-trihydroxyacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 40-50% w/v) dropwise. To minimize side reactions, this addition can be performed in an ice bath.
-
Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Acidify the mixture with dilute HCl to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visual Diagrams
Experimental Workflow for this compound Synthesis
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: A logical diagram to troubleshoot and address the issue of low product yield.
Reaction Pathway: Claisen-Schmidt Condensation and Major Side Reactions
Caption: The desired reaction pathway and common competing side reactions in this compound synthesis.
References
- 1. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. chemrevlett.com [chemrevlett.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Pinocembrin Chalcone Extraction from Natural Sources
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction of pinocembrin (B1678385) chalcone (B49325) from various natural sources. Pinocembrin chalcone, a precursor to the flavonoid pinocembrin, is found in natural sources such as propolis, honey, and various plants, including Piper lanceaefolium and Helichrysum trilineatum.[1] This guide offers detailed experimental protocols, comparative data, and solutions to common issues encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for extracting this compound?
A1: this compound is a naturally occurring flavonoid. It is frequently found in propolis, a resinous mixture produced by honeybees.[1][2] Other notable plant sources include Piper lanceaefolium and fingerroot (Boesenbergia rotunda), where it co-exists with other bioactive chalcones.[1][3]
Q2: Which extraction method is most suitable for this compound?
A2: The choice of extraction method depends on factors such as the desired yield, extraction time, solvent consumption, and available equipment. Conventional methods like maceration and Soxhlet extraction are effective but can be time-consuming and require larger solvent volumes. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significantly shorter extraction times and can lead to higher yields with reduced solvent usage.
Q3: What is the best solvent for extracting this compound?
A3: The selection of an appropriate solvent is critical for efficient extraction. This compound, being a flavonoid, is generally soluble in polar organic solvents. Ethanol (B145695) and methanol, often in aqueous mixtures (e.g., 70-80% ethanol), are widely used and have shown good results for extracting flavonoids from propolis and other plant materials. Acetone and ethyl acetate (B1210297) can also be effective. The optimal solvent or solvent mixture may need to be determined experimentally for a specific natural source.
Q4: How can I improve the yield of my this compound extraction?
A4: To enhance the extraction yield, several parameters can be optimized. These include the choice of solvent, temperature, extraction time, and the solid-to-solvent ratio. Additionally, the particle size of the raw material plays a crucial role; a smaller particle size increases the surface area for solvent interaction, leading to better extraction efficiency. Employing advanced extraction techniques like UAE or MAE can also significantly improve yields compared to conventional methods.
Troubleshooting Guide: Low Extraction Yield
Consistently low yields of this compound can be frustrating. This guide provides a systematic approach to identifying and resolving potential causes.
dot
Caption: Troubleshooting workflow for low extraction yield of this compound.
Data Presentation: Comparison of Extraction Protocols
The following tables summarize quantitative data for different extraction methods for this compound and related flavonoids.
Table 1: Ultrasound-Assisted Extraction (UAE) of Pinocembrin from Flos populi
| Parameter | Optimal Value | Yield of Pinocembrin (mg/g of dry material) |
| Temperature | 70 °C | ~119.71 |
| Ethanol Concentration | 60% | |
| Particle Diameter | 0.18 mm | |
| Ultrasonic Time | 35 min | |
| Liquid-to-Solid Ratio | 25 mL/g | |
| Ultrasonic Intensity | 3.3 W/cm² | |
| Data from an optimization study on the extraction of five flavonoids, including pinocembrin, from Flos populi. |
Table 2: Microwave-Assisted Extraction (MAE) of a Structurally Similar Chalcone (DMC)
| Parameter | Optimal Value | Yield of DMC (µg/g of dry sample) |
| Sample-to-Solvent Ratio | 1:35 g/mL | 1409 ± 24 |
| Microwave Power | 350 W | |
| Microwave Time | 38 min | |
| This data is for 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl chalcone (DMC) and serves as a representative example for MAE of chalcones. |
Table 3: Maceration of Propolis for Pinostrobin (B192119) Chalcone
| Maceration Time (days) | Concentration of Pinostrobin Chalcone (%) |
| 1 | 7.38 |
| 2 | 9.62 |
| 5 | 9.76 |
| 10 | 9.54 |
| 15 | 10.07 |
| 20 | 10.11 |
| 30 | 9.87 |
| Data for pinostrobin chalcone, a closely related compound to this compound, extracted from propolis. |
Experimental Protocols
Here are detailed methodologies for key extraction experiments.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from the optimized extraction of pinocembrin from Flos populi.
-
Sample Preparation: Dry the natural source material (e.g., propolis, ground plant material) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder with a particle size of approximately 0.18 mm.
-
Extraction Setup:
-
Weigh 2.0 g of the powdered material and place it into a suitable extraction vessel.
-
Add 50 mL of 60% aqueous ethanol to achieve a liquid-to-solid ratio of 25 mL/g.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
-
Sonication:
-
Set the temperature of the ultrasonic bath to 70°C.
-
Apply ultrasound at an intensity of 3.3 W/cm² for 35 minutes.
-
-
Post-Extraction:
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
The solvent can be removed from the filtrate using a rotary evaporator to obtain the crude extract containing this compound.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on the extraction of a similar chalcone and can be optimized for this compound.
-
Sample Preparation: Prepare the dried and powdered natural source material as described in the UAE protocol.
-
Extraction Setup:
-
Place 1 g of the powdered sample into a microwave extraction vessel.
-
Add 35 mL of ethanol to achieve a sample-to-solvent ratio of 1:35 g/mL.
-
-
Microwave Irradiation:
-
Set the microwave power to 350 W.
-
Irradiate the sample for 38 minutes.
-
-
Post-Extraction:
-
Allow the vessel to cool down before opening.
-
Filter the extract and evaporate the solvent to obtain the crude extract.
-
Protocol 3: Maceration for this compound from Propolis
This is a conventional method for extracting flavonoids from propolis.
-
Sample Preparation: Grate or grind raw propolis into a fine powder.
-
Extraction:
-
Place 10 g of the powdered propolis in a flask.
-
Add 100 mL of 80% ethanol (or another suitable solvent) to achieve a 1:10 solid-to-liquid ratio.
-
Seal the flask and allow it to stand at room temperature for an extended period (e.g., up to 15 days for optimal yield of some flavonoids), with occasional shaking.
-
-
Post-Extraction:
-
Filter the mixture to remove the solid residue.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
-
Protocol 4: Soxhlet Extraction of this compound
This is a classic and exhaustive extraction method.
-
Sample Preparation: Dry and pulverize the raw material.
-
Extraction Setup:
-
Place a known amount of the powdered material (e.g., 10-20 g) into a cellulose (B213188) thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent (e.g., 250 mL of ethanol).
-
Assemble the Soxhlet apparatus with a condenser.
-
-
Extraction Process:
-
Heat the solvent in the flask to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the sample in the thimble.
-
The solvent will fill the thimble and extract the desired compounds. Once the solvent reaches a certain level, it will siphon back into the round-bottom flask.
-
Allow this process to run for several hours (e.g., 6-8 hours) until the solvent in the siphon tube runs clear.
-
-
Post-Extraction:
-
Cool the apparatus and remove the solvent from the crude extract using a rotary evaporator.
-
Mandatory Visualization
dot
Caption: General experimental workflow for the extraction of this compound.
References
- 1. CN102283866A - Method for extracting propolis containing high-purity flavones - Google Patents [patents.google.com]
- 2. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, Antioxidant Capacity, 5-Lipoxygenase Inhibition, and Phytochemical Composition of Propolis from Eastern Canada [mdpi.com]
Troubleshooting "Pinocembrin chalcone" quantification in complex mixtures
Welcome to the technical support center for the analysis of Pinocembrin (B1678385) chalcone (B49325) (also known as 2',4',6'-Trihydroxychalcone). This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in accurately quantifying this compound in complex mixtures.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Q1: Why am I seeing a lower-than-expected concentration or complete absence of Pinocembrin chalcone in my processed samples?
A1: This is a common and critical issue often related to the inherent instability of the chalcone structure. This compound can cyclize into its more stable flavanone (B1672756) isomer, pinocembrin, especially under certain conditions.
-
Cause 1: pH-Induced Cyclization: Both acidic and basic conditions can catalyze the isomerization of the chalcone to the flavanone.[1][2] Many standard flavonoid extraction protocols use acidified solvents (e.g., methanol (B129727) with formic or acetic acid) to improve the stability and protonation of other phenolics, but this can promote the loss of your target analyte.[3]
-
Cause 2: Thermal Degradation/Isomerization: High temperatures during sample preparation steps like solvent evaporation or extraction can provide the energy needed for cyclization.[4]
-
Cause 3: Degradation of Standard: The analytical standard itself may have degraded if not stored properly.
Troubleshooting Steps:
-
Re-evaluate Extraction Solvent: If possible, perform extraction with neutral solvents (e.g., 80-100% methanol or ethanol) without acid additives.[5]
-
Control Temperature: Use low-temperature evaporation methods (e.g., rotary evaporator below 40°C, nitrogen stream) and avoid heating extracts for extended periods.
-
Analyze for Pinocembrin: Check your chromatogram for a peak corresponding to the pinocembrin flavanone. If a large pinocembrin peak is present and your chalcone peak is small or absent, isomerization is the likely cause.
-
Verify Standard Integrity: Prepare a fresh stock solution from your analytical standard and run it directly. Compare the response to previous calibrations. Ensure standards are stored in a dry, dark place at low temperatures (<+8°C for solids, -20°C to -80°C for solutions).
Q2: My this compound peak has poor shape (e.g., fronting, tailing, or splitting). What can I do?
A2: Poor peak shape is typically a chromatographic issue related to interactions between the analyte, mobile phase, and stationary phase, or an equipment problem.
-
Cause 1: Secondary Interactions: The multiple hydroxyl groups on this compound can have secondary interactions with active sites on the silica-based C18 column, leading to peak tailing.
-
Cause 2: Column Overload: Injecting too high a concentration of the analyte or sample matrix can saturate the column, causing a "shark-fin" or fronting peak.
-
Cause 3: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak splitting or broadening.
-
Cause 4: Column Degradation: Loss of stationary phase or blockages in the column frit can severely impact peak shape.
Troubleshooting Steps:
-
Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of the hydroxyl groups, minimizing secondary interactions and improving peak shape.
-
Dilute the Sample: Dilute your sample extract and re-inject. If peak shape improves, the original sample was likely overloaded.
-
Check/Flush the Column: If the problem persists across different samples, including the standard, the column may be the issue. Flush the column according to the manufacturer's instructions or replace it.
Q3: The signal intensity for this compound is low or highly variable between injections, especially when using LC-MS.
A3: This problem often points to matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source.
-
Cause: Ion Suppression: In complex mixtures like plant extracts or honey, other compounds (e.g., sugars, lipids, other phenolic acids) can co-elute with this compound. These matrix components compete for ionization, suppressing the signal of the target analyte and leading to poor sensitivity and reproducibility.
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective solution is to remove interfering matrix components before analysis. Solid-Phase Extraction (SPE) using a C18 cartridge is highly recommended.
-
Optimize Chromatography: Adjust the HPLC gradient to better separate the chalcone from interfering peaks.
-
Use a Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract (a sample known to not contain the analyte) that has been processed through the entire sample preparation procedure. This helps to normalize the ion suppression effect across standards and samples.
-
Employ the Standard Addition Method: For highly complex matrices where a blank is unavailable, the standard addition method is the gold standard for correcting matrix effects.
-
Check Instrument Parameters: Ensure MS source parameters (e.g., gas flows, temperatures) are optimized for this compound.
Frequently Asked Questions (FAQs)
Q: What is the relationship between this compound and Pinocembrin?
A: this compound (2',4',6'-Trihydroxychalcone) is the biosynthetic precursor to Pinocembrin (5,7-dihydroxyflavanone). The chalcone is an open-chain α,β-unsaturated ketone, which undergoes an intramolecular cyclization reaction to form the heterocyclic ring system of the flavanone. This conversion can occur enzymatically in nature or non-enzymatically during sample processing.
Q: What is the typical UV-Vis absorption maximum (λmax) for this compound?
A: Chalcones typically exhibit a strong, characteristic absorption band (known as Band I) in the range of 340–390 nm. This is due to the π → π* electronic transition of the conjugated cinnamoyl system. This is distinct from its flavanone isomer, pinocembrin, which has a λmax around 289 nm. This spectral difference can be used for selective detection with an HPLC-PDA/DAD detector.
Q: How should I prepare and store analytical standards for this compound?
A: Proper handling of the analytical standard is crucial for accurate quantification.
-
Storage of Solid Standard: The solid, neat compound should be stored in a dry, dark place at the recommended temperature, typically between 2-8°C.
-
Stock Solution Preparation: Prepare stock solutions in an appropriate solvent like methanol or ethanol. To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath.
-
Storage of Stock Solutions: Aliquot the stock solution into separate vials to avoid repeated freeze-thaw cycles. Store these solutions protected from light at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q: Can I quantify this compound using a UV-Vis spectrophotometer without chromatography?
A: It is not recommended for complex mixtures. While this compound has a distinct UV absorption profile, many other phenolic compounds and matrix components in a crude extract will also absorb light in the same region, leading to significant interference and inaccurate, overestimated results. HPLC or UPLC is necessary to separate the chalcone from these interferences before quantification.
Quantitative Data Summary
The following tables summarize typical performance metrics for flavonoid analysis. Note that specific values can vary significantly based on the matrix, instrumentation, and method used.
Table 1: General Performance of HPLC Methods for Flavonoid Quantification
| Parameter | Typical Value Range | Source(s) |
|---|---|---|
| Linearity (R²) | ≥0.999 | |
| Limit of Detection (LOD) | 0.01–0.16 µg/mL | |
| Limit of Quantification (LOQ) | 0.02–0.49 µg/mL | |
| Accuracy (Recovery %) | 86–114% |
| Precision (%RSD) | < 4% | |
Table 2: Reported Matrix Effects in Flavonoid Analysis by LC-MS
| Matrix | Analyte(s) | Matrix Effect (%) | Comment | Source |
|---|---|---|---|---|
| Food Samples (Onion, Honey) | Quercetin, Hesperetin, etc. | -0.5% to -44% | Ion suppression observed, dependent on analyte and concentration. |
| Plant Extracts | General Flavonoids | Significant | Ion suppression is a primary challenge requiring sample cleanup. | |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol provides a general workflow for extracting this compound from a dried, powdered plant matrix (e.g., leaves, bark).
-
Sample Preparation: Weigh approximately 1 gram of homogenized, dried plant powder into a centrifuge tube.
-
Solvent Addition: Add 20 mL of 80% methanol (v/v in water).
-
Extraction: Tightly cap the tube and sonicate in an ultrasonic bath for 45 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Collection: Carefully decant the supernatant (the liquid extract) into a clean collection flask.
-
Re-extraction (Optional but Recommended): Repeat steps 2-5 on the remaining plant pellet with another 20 mL of 80% methanol and combine the supernatants to maximize recovery.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for direct analysis or into a flask for further cleanup.
Protocol 2: HPLC-PDA Method for Separation and Quantification
This protocol describes a typical reversed-phase HPLC method suitable for separating this compound from its flavanone isomer and other matrix components.
-
Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelengths: Monitor at 360 nm for this compound (for selectivity) and 290 nm for Pinocembrin (for confirmation of isomerization).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 25.0 80 30.0 80 30.1 20 | 35.0 | 20 |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]
- 3. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Pinocembrin Chalcone for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) to address common challenges encountered when working with Pinocembrin (B1678385) Chalcone (B49325) in in vivo experiments, with a focus on enhancing its bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low or inconsistent efficacy of Pinocembrin Chalcone in our animal models after oral administration. What could be the primary reason?
A1: The most likely cause is low oral bioavailability. This compound, like many other chalcones and flavonoids, is a lipophilic molecule with poor aqueous solubility.[1] For effective absorption in the gastrointestinal (GI) tract, a compound must first dissolve in the aqueous environment. The limited solubility of this compound restricts its dissolution, thereby reducing the amount of the compound available for absorption into the bloodstream.[1][2]
Furthermore, chalcones are known to undergo extensive first-pass metabolism in the intestines and liver by cytochrome P450 enzymes.[1] This means that a significant portion of the absorbed compound is metabolized before it can reach systemic circulation, further reducing its bioavailability. Studies on other chalcones have confirmed that poor pharmacokinetic properties, including low absorption and rapid metabolism, are primary issues that can lead to limited in vivo efficacy.
Q2: What are the main formulation strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of this compound. These approaches focus on increasing the dissolution rate and protecting the compound from premature metabolism. The most common and effective strategies for flavonoids and chalcones include:
-
Lipid-Based Formulations: These formulations, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and self-emulsifying drug delivery systems (SEDDS), encapsulate the lipophilic this compound in a lipid matrix. This improves its solubility and can facilitate absorption through the lymphatic system, which can help bypass first-pass metabolism in the liver.
-
Nanoformulations: Reducing the particle size of this compound to the nanoscale (nanonization) significantly increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a faster dissolution rate in the GI fluids, which can enhance absorption.
-
Use of Solubilizing Agents: Incorporating co-solvents, surfactants, or cyclodextrins in the formulation can improve the solubility of this compound in the aqueous environment of the GI tract.
-
Chemical Modification: While this involves creating a new chemical entity, introducing hydrophilic moieties to the chalcone structure can improve its aqueous solubility.
Q3: Are there any toxicity concerns with this compound that we should be aware of for our in vivo studies?
A3: Based on available data for the related compound, pinocembrin, significant toxicity is not expected at typical therapeutic doses. A study on pinocembrin and pinostrobin (B192119) in Wistar rats showed no deaths or adverse effects following a single oral administration of 500 mg/kg. Body weight, organ weights, and blood biochemistry values in the treated rats were not significantly different from the control group. Another study notes that an oral administration of pinocembrin at 20 mg/kg/day and 40 mg/kg/day for 8 days was well-tolerated in mice. While this data is for pinocembrin, it suggests that the flavanone (B1672756) core structure is generally well-tolerated. However, it is always recommended to perform preliminary dose-ranging toxicity studies for this compound specifically within your experimental model to establish a safe and effective dose.
Troubleshooting Guide
| Problem | Possible Cause | Solutions & Recommendations |
| Low plasma concentration of this compound after oral gavage. | Poor oral bioavailability due to low aqueous solubility and/or extensive first-pass metabolism. | 1. Formulation with Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in SLNs can significantly improve its oral absorption by enhancing solubility and protecting it from degradation. (See Experimental Protocol 1). 2. Formulation with Self-Emulsifying Drug Delivery Systems (SEDDS): A SEDDS formulation can improve the dissolution of this compound in the GI tract, leading to more consistent and enhanced absorption. (See Experimental Protocol 2). |
| High variability in animal response to orally administered this compound. | Inconsistent absorption due to the compound's poor solubility and interaction with food. | 1. Standardize Administration: Administer the formulation on an empty stomach (e.g., overnight fasting with free access to water) to reduce variability. Note that some lipophilic compounds may have enhanced absorption with a high-fat meal. 2. Improve Formulation: Utilize a bioavailability-enhancing formulation like SLNs or SEDDS to ensure more consistent drug release and absorption. |
| Difficulty dissolving this compound for stock solution preparation. | This compound is practically insoluble in water but soluble in organic solvents. | 1. Use Appropriate Solvents: Dissolve this compound in organic solvents such as DMSO, ethanol, or dimethyl formamide (B127407) (DMF) to prepare a stock solution. 2. Gentle Heating: To increase solubility, you can gently heat the solution to 37°C and use an ultrasonic bath. 3. Storage: Once prepared, store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
While specific pharmacokinetic data for this compound is limited, the following tables provide data for related chalcones and for pinocembrin formulated to enhance bioavailability. This data can serve as a benchmark for what may be achievable with this compound.
Table 1: Pharmacokinetic Parameters of Chalcone Derivatives in Animal Models
| Chalcone Derivative | Administration Route & Dose | Animal Model | Cmax (µg/mL) | Tmax (h) | Bioavailability |
| Chalcone Derivative 1 | 3.84 mg/kg (Intraperitoneal) | New Zealand White Rabbits | 1.96 ± 0.46 | 0.33 ± 0.05 | Very Low |
| Chalcone Derivative 2 | 3.64 mg/kg (Oral) | New Zealand White Rabbits | 69.89 ± 5.49 | 3.4 ± 0.79 | Very Low |
| Chalcone Derivative 3 | (Oral) | New Zealand White Rabbits | 3.74 ± 1.64 | - | Very Low |
| Data synthesized from a study on antimalarial chalcone derivatives, indicating the typically low bioavailability of this class of compounds. |
Table 2: Effect of Formulation on the Bioavailability of Pinocembrin (a related flavanone)
| Formulation | Administration Route & Dose | Animal Model | Relative Bioavailability Increase | Cmax (µg/mL) | T1/2 (h) |
| Free Pinocembrin | Oral | Mice | - | - | - |
| Pinocembrin-loaded TPGS modified liposomes | Oral | Mice | 1.96-fold | 1.700 ± 0.139 | 14.244 |
| Data from a study on pinocembrin-loaded liposomes, demonstrating the potential of lipid-based nanoformulations to enhance bioavailability. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization-Ultrasonication
This protocol is a general method for preparing SLNs and should be optimized for this compound.
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Weigh the solid lipid (e.g., glyceryl monostearate) and dissolve it in a suitable organic solvent. Add the accurately weighed this compound to the molten lipid. Heat the mixture to 5-10°C above the melting point of the lipid.
-
Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in double-distilled water and heat it to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a specified time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.
-
-
Cooling and SLN Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature or in an ice bath under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general framework for developing a SEDDS formulation.
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capmul MCM, oleic acid), surfactants (e.g., Cremophor EL, Tween 20), and co-surfactants/co-solvents (e.g., Transcutol P, PEG 400).
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Based on the solubility studies, select an oil, surfactant, and co-surfactant.
-
Prepare mixtures of the surfactant and co-surfactant in different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each surfactant/co-surfactant ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water and observe for the formation of a clear, monophasic nanoemulsion. Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Add the accurately weighed this compound to the pre-concentrate of oil, surfactant, and co-surfactant.
-
Vortex the mixture until a clear and homogenous solution is obtained.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small volume of the SEDDS formulation to water with gentle agitation and observe the formation of the emulsion.
-
Characterize the resulting emulsion for droplet size, PDI, and zeta potential.
-
-
In Vivo Administration:
-
For oral administration in animal models, the liquid SEDDS formulation can be filled into hard gelatin capsules or administered directly via oral gavage.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for low bioavailability of this compound.
Caption: Experimental workflow for preparing Solid Lipid Nanoparticles (SLNs).
Caption: Proposed signaling pathway for this compound in metabolic regulation.
References
Strategies to reduce cytotoxicity of "Pinocembrin chalcone" in cell-based assays
Welcome to the technical support center for researchers utilizing Pinocembrin (B1678385) Chalcone (B49325) in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on mitigating cytotoxicity.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity associated with pinocembrin and related chalcones?
A1: The cytotoxic effects of pinocembrin, a closely related flavanone, are primarily linked to the induction of apoptosis (programmed cell death) through multiple signaling pathways. Key mechanisms include the activation of the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases 9 and 3.[1] Pinocembrin can also influence the extrinsic apoptosis pathway.[2] Furthermore, it has been shown to modulate critical cell survival signaling pathways such as PI3K/Akt and NF-κB.[3][4] While specific data for pinocembrin chalcone is limited, it is plausible that it shares similar mechanisms of action.
Q2: My this compound, dissolved in DMSO, precipitates when added to the cell culture medium. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs because this compound is hydrophobic. While it dissolves in an organic solvent like DMSO, its solubility drastically decreases in the aqueous environment of cell culture media. To prevent this, ensure the final DMSO concentration in your culture medium is low, typically ≤0.5%, and ideally ≤0.1%, to avoid solvent-induced toxicity. It is also recommended to dilute the DMSO stock directly into pre-warmed (37°C) culture medium with vigorous mixing.
Q3: What is a suitable starting concentration range for testing the cytotoxic effects of this compound?
A3: Specific IC50 values for this compound are not widely reported in the literature. However, based on data for the related compound pinocembrin, a broad concentration range should be tested initially. For pinocembrin, IC50 values in various cancer cell lines typically range from approximately 96 µM to 226 µM after 48-72 hours of treatment. Therefore, a starting range of 10 µM to 250 µM for this compound would be a reasonable starting point for a dose-response experiment.
Q4: Can this compound interfere with the readouts of common cytotoxicity assays like MTT or CCK-8?
A4: Yes, like other chalcones, there is a potential for interference. Colored compounds can affect colorimetric assays. It is advisable to include proper controls, such as a compound-only control (without cells) in the culture medium, to check for any direct reaction with the assay reagents. If interference is observed, consider alternative cytotoxicity assays that measure different parameters, such as membrane integrity (e.g., LDH release assay or trypan blue exclusion).
Q5: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A5: Cytotoxicity refers to cell death, while cytostatic effects involve the inhibition of cell proliferation without killing the cells. To distinguish between these, you can combine a viability assay (like MTT, which measures metabolic activity) with a cell counting method (like trypan blue exclusion or automated cell counting) over a time course. A decrease in metabolic activity without a significant change in the number of viable cells might suggest a cytostatic effect. Cell cycle analysis by flow cytometry can also reveal a block in proliferation.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter when working with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells in a cytotoxicity assay. | Compound Precipitation: Inconsistent precipitation of this compound in the wells. | - Visually inspect wells for any precipitate after adding the compound. - Prepare fresh dilutions of the compound for each experiment. - Ensure thorough mixing when diluting the stock solution into the medium. |
| Uneven Cell Seeding: Inconsistent number of cells per well. | - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette for dispensing cells. - Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS. | |
| No significant cytotoxicity observed at expected concentrations. | Compound Instability: The chalcone may be unstable in the culture medium over the incubation period. | - Minimize the incubation time if possible. - Prepare fresh compound solutions immediately before use. |
| Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects. | - Use a positive control compound with a known mechanism of action to ensure the assay is performing correctly. - Consider testing on a different, potentially more sensitive, cell line. | |
| Observed cytotoxicity in control (vehicle-treated) wells. | High DMSO Concentration: The concentration of the solvent (DMSO) is toxic to the cells. | - Perform a vehicle control experiment with a range of DMSO concentrations to determine the maximum non-toxic concentration for your specific cell line. - Ensure the final DMSO concentration is consistent across all wells and is typically at or below 0.5%. |
| Difficulty in reproducing results between experiments. | Cell Passage Number: Cells at different passage numbers may have varying sensitivities. | - Use cells within a narrow and consistent passage number range for all experiments. |
| Inconsistent Incubation Times: Variations in the duration of compound exposure. | - Strictly adhere to the planned incubation times for all experiments. |
Quantitative Data Summary
Due to the limited availability of specific cytotoxicity data for this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for the closely related compound, pinocembrin , in various human cell lines. This data can serve as a reference for designing initial dose-response experiments.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 48 | 226.35 ± 19.33 | |
| 72 | 108.36 ± 10.71 | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 183.32 ± 17.94 | |
| 72 | 96.83 ± 9.62 | |||
| SKBR3 | Breast Adenocarcinoma | 48 | 193.32 ± 18.34 | |
| 72 | 104.72 ± 9.62 | |||
| A549 | Lung Carcinoma | 48 | >100 | |
| 72 | >100 | |||
| PC-3 | Prostate Cancer | 24 | ~40 | |
| HCT116 | Colon Carcinoma | Not Specified | >26.33 µg/mL | |
| HT-29 | Colon Adenocarcinoma | Not Specified | >26.33 µg/mL | |
| MCF-10A | Normal Breast Epithelial | 48 | >240 | |
| 72 | >240 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of this compound solutions for cell-based assays, aiming to minimize solubility issues.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle warming or brief sonication if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Perform serial dilutions of the DMSO stock solution directly into the pre-warmed medium immediately before adding to the cells.
-
It is crucial to mix thoroughly (e.g., by vortexing or extensive pipetting) after each dilution step to prevent precipitation.
-
Ensure the final concentration of DMSO in the medium applied to the cells does not exceed a non-toxic level (typically ≤0.5%).
-
Protocol 2: MTT Cytotoxicity Assay with a Poorly Soluble Chalcone
This protocol is adapted for assessing the cytotoxicity of potentially precipitating compounds like this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium as described in Protocol 1.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the chalcone.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, carefully aspirate the medium containing the chalcone. This step helps to remove any precipitated compound that could interfere with the assay.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
The following diagrams illustrate key signaling pathways that are known to be modulated by the related compound, pinocembrin, and may be relevant to the activity of this compound.
Caption: PI3K/Akt signaling pathway and its inhibition by pinocembrin.
Caption: NF-κB signaling pathway and its inhibition by pinocembrin.
Caption: Mitochondrial (intrinsic) apoptosis pathway induced by pinocembrin.
References
- 1. Pinocembrin triggers Bax-dependent mitochondrial apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Metabolic engineering strategies to increase "Pinocembrin chalcone" production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the metabolic engineering of microbial hosts for the production of pinocembrin (B1678385) chalcone (B49325).
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for pinocembrin chalcone?
A1: The biosynthesis of this compound starts from the aromatic amino acid L-phenylalanine. This process involves a three-step enzymatic cascade. First, Phenylalanine Ammonia Lyase (PAL) converts L-phenylalanine to cinnamic acid. Subsequently, 4-Coumarate:CoA Ligase (4CL) activates cinnamic acid to cinnamoyl-CoA. Finally, Chalcone Synthase (CHS) catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form this compound (2',4',6'-trihydroxychalcone)[1][2].
Q2: Why is my engineered strain producing pinocembrin instead of this compound?
A2: this compound can undergo cyclization to form the flavanone (B1672756) pinocembrin. This conversion can occur spontaneously, particularly under alkaline conditions, or be catalyzed by the enzyme Chalcone Isomerase (CHI)[1][3][4]. If your strain is producing pinocembrin, it is likely due to the presence of an endogenous or heterologously expressed CHI, or non-enzymatic cyclization in the fermentation broth. To accumulate this compound, it is crucial to use a host strain lacking CHI activity or to control the pH of the culture medium.
Q3: Which host organisms are commonly used for this compound production?
A3: Escherichia coli and Saccharomyces cerevisiae are the most common microbial hosts for producing flavonoids like pinocembrin and its precursors. E. coli is favored for its rapid growth and well-established genetic tools, while S. cerevisiae is a robust eukaryotic host that can be advantageous for expressing plant-derived enzymes, including P450 monooxygenases, which might be required for downstream modifications.
Q4: How can I increase the supply of malonyl-CoA, a key precursor for this compound synthesis?
A4: Malonyl-CoA is often a limiting precursor in flavonoid production. Several strategies can be employed to enhance its availability:
-
Overexpression of Acetyl-CoA Carboxylase (ACC): ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. Overexpressing a native or heterologous ACC can significantly boost the malonyl-CoA pool.
-
Engineering Fatty Acid Synthesis Pathway: In E. coli, the fatty acid biosynthesis pathway is a major consumer of malonyl-CoA. Modulating the expression of key enzymes in this pathway, such as FabF, can increase the availability of malonyl-CoA for flavonoid synthesis.
-
Malonate Assimilation Pathway: Introducing a heterologous pathway for malonate assimilation can provide an alternative route to malonyl-CoA.
Q5: What are the common analytical methods to quantify this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound. A C18 column is typically used with a gradient of an acidified aqueous solvent (e.g., water with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV-Vis detector at a wavelength around 290 nm. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guides
Issue 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient enzyme activity (PAL, 4CL, CHS) | - Screen enzymes from different plant or microbial sources to find more active variants. - Codon-optimize the genes for the chosen host organism. - Fuse enzymes to create bifunctional proteins, which can enhance substrate channeling. |
| Low precursor availability (L-phenylalanine, malonyl-CoA) | - Engineer the host's central metabolism to overproduce L-phenylalanine. - Implement strategies to increase the malonyl-CoA pool as described in the FAQ section. - Supplement the culture medium with precursors like L-phenylalanine or cinnamic acid. |
| Toxicity of intermediates (e.g., cinnamic acid) | - Balance the expression levels of the pathway enzymes to avoid the accumulation of toxic intermediates. - Use a two-phase fermentation system to extract toxic compounds from the culture broth. |
| Plasmid instability or high metabolic burden | - Integrate the expression cassettes into the host chromosome. - Use lower copy number plasmids. - Optimize induction conditions (e.g., lower inducer concentration, lower temperature). |
Issue 2: Accumulation of Cinnamic Acid
| Possible Cause | Troubleshooting Step |
| Low 4CL or CHS activity compared to PAL activity | - Increase the expression of 4CL and CHS by using stronger promoters or higher copy number plasmids. - Screen for more efficient 4CL and CHS enzymes. - Decrease the expression of PAL. |
| Inhibition of downstream enzymes by cinnamic acid | - Implement the strategies mentioned above to reduce cinnamic acid accumulation. |
Issue 3: Formation of Byproducts
| Possible Cause | Troubleshooting Step |
| Formation of 2',4',6'-trihydroxydihydrochalcone | - This byproduct can be formed by the reduction of cinnamoyl-CoA. In S. cerevisiae, the native enoyl reductase Tsc13 has been implicated. Knocking out or downregulating the responsible reductase gene can reduce the formation of this byproduct. |
| Formation of naringenin (B18129) chalcone/naringenin | - This occurs if the host produces p-coumaric acid from L-tyrosine, which is then used by 4CL and CHS. This can be due to the activity of a Tyrosine Ammonia Lyase (TAL) or a Cinnamate-4-Hydroxylase (C4H). Using a host strain with minimal TAL or C4H activity or using a highly specific 4CL for cinnamic acid can mitigate this. |
Quantitative Data Summary
Table 1: Pinocembrin Production in Engineered E. coli
| Strain Engineering Strategy | Host Strain | Precursor(s) | Titer (mg/L) | Reference |
| Overexpression of PAL, 4CL, CHS, and ACC | E. coli | Glucose | 97 | |
| Engineering malonyl-CoA availability and two-phase pH fermentation | E. coli | Glucose | 67.81 | |
| Engineering central metabolism for malonyl-CoA supply | E. coli | Glucose, Phenylpropanoic acids | 429 | |
| Pathway optimization and process development | E. coli | Glucose | 198 |
Table 2: Pinocembrin Production in Engineered S. cerevisiae
| Strain Engineering Strategy | Host Strain | Precursor(s) | Titer (mg/L) | Reference |
| Screening efficient enzymes, boosting malonyl-CoA, and byproduct elimination | S. cerevisiae | Glucose | 80 | |
| Co-expression of PAL, 4CL, and CHS | S. cerevisiae | Cinnamic Acid | 16.3 | |
| Expression of flavanone biosynthetic pathway | S. cerevisiae | Cinnamic Acid | ~22 |
Experimental Protocols
Protocol 1: Gene Cloning in E. coli
-
Gene Amplification: Amplify the coding sequences of PAL, 4CL, and CHS from the desired source organisms using PCR with primers containing appropriate restriction sites.
-
Vector Preparation: Digest the expression vector (e.g., pETDuet-1) and the PCR products with the corresponding restriction enzymes.
-
Ligation: Ligate the digested genes into the vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
-
Selection and Verification: Select positive clones on antibiotic-containing plates. Verify the correct insertion by colony PCR and Sanger sequencing.
-
Expression Strain Transformation: Transform the verified plasmid into an expression host (e.g., BL21(DE3)).
Protocol 2: Fermentation in S. cerevisiae
-
Pre-culture: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of synthetic complete (SC) medium and grow overnight at 30°C with shaking.
-
Main Culture: Inoculate a flask containing 50 mL of SC medium with the pre-culture to an initial OD600 of 0.1.
-
Cultivation: Grow the culture at 30°C with shaking (e.g., 200 rpm).
-
Induction (if applicable): If using an inducible promoter, add the inducer (e.g., galactose) at the mid-log phase of growth.
-
Sampling: Collect samples at regular intervals for OD600 measurement and metabolite analysis.
-
Extraction: Centrifuge the culture sample, and extract the supernatant with an equal volume of ethyl acetate (B1210297). Evaporate the ethyl acetate and redissolve the residue in methanol for HPLC analysis.
Protocol 3: HPLC Analysis of this compound
-
HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV-Vis detector.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: 290 nm.
-
Quantification: Prepare a standard curve using a purified this compound standard.
Visualizations
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
Caption: A logical workflow for troubleshooting low this compound production.
Caption: Metabolic engineering strategies to enhance malonyl-CoA availability.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Pinocembrin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Natural Flavanones in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pinocembrin vs. Pinocembrin Chalcone: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Structurally Related Flavonoids
Pinocembrin (B1678385), a flavanone (B1672756) abundant in natural sources like honey and propolis, has garnered significant attention for its diverse pharmacological properties. Its structural analog, pinocembrin chalcone (B49325), an open-chain flavonoid, also exhibits a range of biological activities. This guide provides a comprehensive, data-driven comparison of these two compounds, summarizing their performance in key biological assays and detailing the experimental protocols used for their evaluation. This comparative analysis aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their scientific endeavors.
At a Glance: Key Biological Activities
| Biological Activity | Pinocembrin | Pinocembrin Chalcone |
| Anticancer | Demonstrates cytotoxic effects against various cancer cell lines. | Shows activity against specific cancer cell lines. |
| Antimicrobial | Exhibits broad-spectrum activity against bacteria and fungi. | Possesses antibacterial and antifungal properties. |
| Antioxidant | Acts as a free radical scavenger. | Exhibits antioxidant potential. |
| Anti-inflammatory | Modulates inflammatory pathways. | Information not widely available in comparative studies. |
| Neuroprotective | Shows protective effects in models of neurological disorders. | Information not widely available in comparative studies. |
I. Anticancer Activity: A Tale of Two Scaffolds
Both pinocembrin and this compound have been investigated for their potential as anticancer agents. Quantitative data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), allows for a direct comparison of their cytotoxic effects against various cancer cell lines.
Comparative Anticancer Activity (IC50 in µM)
| Cell Line | Cancer Type | Pinocembrin | This compound | Reference Compound (Doxorubicin) |
| MCF-7 | Breast Cancer | 108.36 ± 10.71 (72h) | Data Not Available | ~0.1-1 |
| MDA-MB-231 | Breast Cancer | 96.83 ± 9.62 (72h) | Data Not Available | ~0.1-1 |
| PC-3 | Prostate Cancer | ~20-40 (24h) | Data Not Available | ~1-5 |
Note: Lower IC50 values indicate greater potency. Data for this compound against these specific cell lines is limited in the reviewed literature, highlighting a gap for future comparative studies. Other chalcone derivatives have shown potent activity against these cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of pinocembrin and this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
A Comparative Analysis of the Antimicrobial Efficacy of Pinocembrin Chalcone and Other Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Chalcones, a class of natural and synthetic compounds characterized by an open-chain flavonoid structure, have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial effects. Among these, pinocembrin (B1678385) chalcone (B49325) (2',4',6'-trihydroxychalcone) has emerged as a promising candidate. This guide provides an objective comparison of the antimicrobial efficacy of pinocembrin chalcone with other notable chalcone derivatives, supported by experimental data, detailed methodologies, and mechanistic insights.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of chalcones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of this compound and other representative chalcones against various bacterial and fungal strains, as reported in the scientific literature. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Chalcones against Gram-Positive Bacteria
| Chalcone Derivative | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Bacillus subtilis | Reference |
| This compound (2',4',6'-Trihydroxychalcone) | 1.0 | - | - | [1] |
| 2,4,2'-Trihydroxy-5'-methylchalcone | 25.0-50.0 | 25.0-50.0 | - | [2] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 125 | - | 62.5 | [3] |
| 2'-hydroxy-4,4'-dimethoxy-chalcone | - | - | - | [4] |
| Isosalipurposide | - | 32 | - | [4] |
| Xanthoangelol | - | 3.125 (µM) | - |
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Chalcones against Gram-Negative Bacteria
| Chalcone Derivative | Escherichia coli | Pseudomonas aeruginosa | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 250 | 125 | |
| Chalcone 2 (from 2-hydroxy-3,4,6-trimethoxyacetophenone) | 812 | - |
Table 3: Comparative Antifungal Activity (IC₅₀ in µg/mL) of Polyoxygenated Chalcones
| Chalcone Derivative | Candida albicans | Cryptococcus neoformans | Reference |
| Chalcone 15 | 125 | ≥ 125 | |
| Chalcone 16 | ≥ 250 | 31.25 | |
| Chalcone 17 | 50 | ≥ 125 | |
| Chalcone 18 | 125 | > 250 |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the chalcone derivatives. This is a standardized and widely accepted technique in antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination
This protocol outlines the general steps for determining the MIC of chalcones against bacterial strains.
1. Preparation of Materials:
-
Chalcone Stock Solutions: Chalcone derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum: A fresh culture of the target bacterial strain is grown on an appropriate agar (B569324) medium. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in a growth medium, such as Mueller-Hinton Broth (MHB), to achieve the desired final inoculum concentration in the assay wells (typically 5 x 10⁵ CFU/mL).
-
Growth Medium: Mueller-Hinton Broth is commonly used for testing non-fastidious bacteria. For fungi, RPMI-1640 medium is often employed.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Assay Procedure:
-
Serial Dilutions: A two-fold serial dilution of the chalcone stock solution is performed in the wells of the 96-well plate using the appropriate growth medium. This creates a range of decreasing concentrations of the chalcone across the plate.
-
Inoculation: Each well containing the diluted chalcone is inoculated with the prepared bacterial suspension.
-
Controls:
-
Positive Control: A well containing the bacterial inoculum in the growth medium without any chalcone to ensure the bacteria are viable.
-
Negative Control: A well containing only the growth medium to check for contamination.
-
Solvent Control: A well containing the bacterial inoculum and the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure the solvent itself does not inhibit bacterial growth.
-
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the chalcone at which there is no visible growth of the microorganism.
Mechanistic Insights and Signaling Pathways
The antimicrobial activity of chalcones is attributed to various mechanisms of action, including the disruption of bacterial cell membranes, inhibition of key enzymes, and interference with virulence factor production.
Proposed Antibacterial Mechanisms of Chalcones
Chalcones have been shown to exert their antibacterial effects through multiple pathways. One key mechanism is the disruption of the bacterial cell membrane, leading to leakage of intracellular components and cell death. Additionally, certain chalcones can inhibit essential bacterial enzymes. For instance, DNA gyrase, an enzyme crucial for DNA replication, has been identified as a molecular target for some chalcone derivatives.
Furthermore, specific chalcones can attenuate bacterial virulence without directly killing the bacteria. For example, a chalcone has been reported to target Sortase A, an enzyme in S. aureus responsible for anchoring surface proteins involved in host cell adhesion, and to inhibit the production of alpha-hemolysin, a key toxin. This anti-virulence activity can prevent the establishment of infections and reduce tissue damage.
Experimental Workflow for Antimicrobial Susceptibility Testing
The broth microdilution assay is a fundamental technique for determining the in vitro antimicrobial activity of compounds like chalcones. The process begins with the preparation of the bacterial inoculum, chalcone solutions, and growth medium. Serial dilutions of the chalcone are then made in a 96-well plate, followed by the addition of the bacterial suspension. After an incubation period, the plates are examined for bacterial growth, and the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the chalcone that prevents visible growth.
References
- 1. Chalcone Attenuates Staphylococcus aureus Virulence by Targeting Sortase A and Alpha-Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of hydroxychalcone against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Chalcone Isomerase Substrate Specificity: Pinocembrin Chalcone vs. Naringenin Chalcone - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pinocembrin (B1678385) chalcone (B49325) and naringenin (B18129) chalcone as substrates for chalcone isomerase (CHI), a pivotal enzyme in the flavonoid biosynthesis pathway. Understanding the substrate specificity of CHI is crucial for applications in metabolic engineering, synthetic biology, and the development of novel therapeutics. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a comprehensive understanding.
Introduction to Chalcone Isomerase and its Substrates
Chalcone isomerase (CHI, EC 5.5.1.6) catalyzes the stereospecific intramolecular cyclization of chalcones into their corresponding (2S)-flavanones. This is a critical step in the biosynthesis of a wide array of flavonoids, which are plant secondary metabolites with diverse biological activities. The two primary types of chalcone isomerases, Type I and Type II, exhibit distinct substrate preferences. Type I CHI primarily utilizes naringenin chalcone, while Type II CHI can process both naringenin chalcone and isoliquiritigenin.
Pinocembrin chalcone (2',4',6'-trihydroxychalcone) and naringenin chalcone (4,2',4',6'-tetrahydroxychalcone) are two key substrates that lead to the formation of the flavanones pinocembrin and naringenin, respectively. These flavanones are precursors to a variety of bioactive compounds. The structural difference between these two chalcones lies in the hydroxylation pattern of the B-ring, a key determinant of their interaction with the CHI active site.
Comparative Analysis of Substrate Performance
Naringenin chalcone is the archetypal substrate for Type I chalcone isomerases and is generally processed with very high efficiency[1]. The presence of the 4'-hydroxyl group on the B-ring is a key recognition element for many CHIs. This compound lacks this 4'-hydroxyl group. While it has been demonstrated that chalcone isomerase can catalyze the cyclization of this compound to (2S)-pinocembrin, the absence of the 4'-hydroxyl group may influence its binding affinity and the rate of catalysis. It is hypothesized that the catalytic efficiency for this compound by most Type I CHIs would be lower than that for naringenin chalcone.
Data Presentation
The following table summarizes the available kinetic data for the enzymatic conversion of naringenin chalcone by chalcone isomerase. Corresponding comprehensive kinetic data for this compound is not currently available in the literature.
| Substrate | Enzyme Source | Km (µM) | Vmax (µM/s) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Naringenin Chalcone | Panicum virgatum (PvCHI) | 16.55 | 2889 µM s⁻¹ | - | - | [2] |
| Naringenin Chalcone | Soybean (Glycine max) | - | - | 183 | 1.8 x 10⁷ | [3] |
Note: The lack of directly comparable kinetic data for this compound highlights a research gap. The experimental protocols provided in this guide can be utilized to perform such a comparative analysis.
Experimental Protocols
To facilitate the direct comparison of this compound and naringenin chalcone as substrates for chalcone isomerase, the following detailed experimental protocols are provided.
General Chalcone Isomerase Activity Assay (Spectrophotometric Method)
This method is suitable for determining the initial reaction rates and kinetic parameters.
Principle: The cyclization of chalcones to flavanones results in a decrease in absorbance at a specific wavelength. The rate of this decrease is proportional to the enzyme activity.
Materials:
-
Purified chalcone isomerase
-
This compound stock solution (in methanol (B129727) or DMSO)
-
Naringenin chalcone stock solution (in methanol or DMSO)
-
Reaction buffer: 50 mM Tris-HCl or potassium phosphate (B84403) buffer, pH 7.5
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer.
-
Equilibrate the reaction mixture and the spectrophotometer to the desired temperature (e.g., 30°C).
-
Add a specific concentration of the chalcone substrate (this compound or naringenin chalcone) to the reaction mixture and mix.
-
Initiate the reaction by adding a known amount of purified chalcone isomerase.
-
Immediately monitor the decrease in absorbance at the λmax of the respective chalcone (approximately 370 nm for naringenin chalcone; the specific λmax for this compound should be determined empirically).
-
Record the absorbance change over time. The initial linear rate of the reaction is used to calculate the enzyme activity.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations.
Chalcone Isomerase Activity Assay (HPLC-Based Method)
This method is highly specific and allows for the direct measurement of substrate consumption and product formation.
Materials:
-
Purified chalcone isomerase
-
This compound and naringenin chalcone stock solutions
-
Pinocembrin and naringenin analytical standards
-
Reaction buffer: 50 mM Tris-HCl or potassium phosphate buffer, pH 7.5
-
Quenching solution (e.g., ice-cold methanol or ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube containing the reaction buffer and the chalcone substrate.
-
Pre-incubate the mixture at the desired temperature.
-
Start the reaction by adding the purified chalcone isomerase.
-
At specific time points, stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the remaining substrate and the formed flavanone (B1672756) product.
-
A suitable HPLC method would involve a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (both with 0.1% formic acid) and detection at a wavelength appropriate for both the chalcone and the flavanone (e.g., 290 nm).
-
Calculate the reaction rate based on the change in substrate or product concentration over time.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Enzymatic conversion of chalcones to flavanones by Chalcone Isomerase.
References
- 1. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Pinocembrin Chalcone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Pinocembrin chalcone (B49325) (also known as 2',4',6'-trihydroxychalcone), a naturally occurring flavonoid precursor with significant bioactive properties. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from raw materials to biological samples. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols to aid in methodological validation and application.
Performance Comparison of Analytical Methods
The choice of analytical technique for Pinocembrin chalcone quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC with UV detection is a robust and widely accessible method, LC-MS/MS offers superior sensitivity and selectivity, particularly for complex samples. UV-Vis spectrophotometry provides a simpler, more cost-effective approach, suitable for the quantification of total chalcone content.
Data Summary
Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Data
| Validation Parameter | Performance Data for a Related Chalcone (2,2',4-Trihydroxy-5'-methylchalcone) |
| Linearity Range | 5-100 µg/mL |
| Correlation Coefficient (R²) | >0.999[1] |
| Precision (%RSD) | <2% (Intra-day and Inter-day)[1] |
| Accuracy (% Recovery) | 98-102%[1] |
| Limit of Detection (LOD) | Not specified |
| Limit of Quantification (LOQ) | Not specified |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Data
| Validation Parameter | Performance Data for a Related Precursor (2',4',6'-trihydroxyacetophenone) |
| Linearity Range | 0.1 to 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9987 |
| Precision (%RSD) | Intra-day and Inter-day precision and accuracy were fully validated. |
| Accuracy (% Recovery) | Fully validated according to FDA and MFDS guidelines. |
| Limit of Detection (LOD) | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
Table 3: UV-Vis Spectrophotometry Method Validation Data for Total Chalcone Content
| Validation Parameter | Performance Data (using trans-chalcone as a standard) |
| Linearity Range | 0.3 to 17.6 µg/mL |
| Correlation Coefficient (R²) | 0.9994 |
| Precision (%RSD) | 1.92% and 2.08% (Repeatability) |
| Accuracy (% Recovery) | 98 to 102% |
| Limit of Detection (LOD) | 0.0264 µg/mL |
| Limit of Quantification (LOQ) | 0.0800 µg/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate the replication and adaptation of these methods in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from a validated protocol for a structurally similar chalcone and is suitable for the routine quality control of this compound.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) System with a UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-15 min: 30-70% B
-
15-20 min: 70% B
-
20-22 min: 70-30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 365 nm.
Preparation of Solutions:
-
Standard Solution (50 µg/mL): Accurately weigh 5.0 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol (B129727).
-
Sample Solution (50 µg/mL): Accurately weigh 5.0 mg of the this compound sample and dissolve it in a 100 mL volumetric flask with methanol.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
-
Calculate the purity or concentration of this compound in the sample by comparing the peak area with that of the standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for a precursor of this compound and can be adapted for high-sensitivity quantification.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Column: Gemini C18, with appropriate dimensions and particle size.
-
Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) and methanol (10:90, v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode to be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution. For the related precursor 2',4',6'-trihydroxyacetophenone, the transition was m/z 166.89 > 82.8.
Sample Preparation:
-
A simple one-step protein precipitation method can be employed for plasma samples using acetonitrile. For other matrices, appropriate extraction and clean-up procedures should be developed and validated.
Procedure:
-
Optimize the mass spectrometer parameters, including ion spray voltage and source temperature, by infusing a standard solution of this compound.
-
Develop a specific MRM method by selecting the most intense and stable precursor and product ions.
-
Prepare a calibration curve by spiking known concentrations of this compound into the matrix of interest.
-
Process the unknown samples using the same sample preparation procedure.
-
Inject the processed samples and calibration standards into the LC-MS/MS system.
-
Quantify this compound in the samples using the calibration curve.
UV-Vis Spectrophotometry for Total Chalcone Content
This method is suitable for the estimation of the total chalcone content in a sample, expressed as this compound equivalents.
Instrumentation and Reagents:
-
Instrument: UV-Vis Spectrophotometer.
-
Reagents: Carbon tetrachloride (CCl4), Antimony pentachloride (SbCl5).
Procedure:
-
Preparation of Reagent: Prepare a 2% solution of SbCl5 in CCl4.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in CCl4. From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., in the range of 0.3 to 17.6 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in CCl4 to a concentration within the linear range of the calibration curve.
-
Measurement:
-
To a specific volume of each standard and sample solution, add a small volume of the 2% SbCl5 solution and mix.
-
Use a blank solution consisting of CCl4 and the SbCl5 solution.
-
Measure the absorbance at the analytical wavelength determined for the this compound-SbCl5 complex (for trans-chalcone, this was found to be 390 nm).
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of total chalcones in the sample from the calibration curve.
Visualizing the Workflow
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and logical relationships within the analytical processes.
Caption: General workflow for the validation of an analytical method.
Caption: Experimental workflow for HPLC analysis of this compound.
References
A Comparative Guide to the Bioactivity of Pinocembrin Chalcone in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the biological performance of Pinocembrin chalcone (B49325) (also known as 2',4',6'-Trihydroxychalcone) and its related trihydroxychalcone isomers across various cell lines. The information presented herein is supported by experimental data from multiple studies, providing a comprehensive overview of its anticancer, anti-inflammatory, and neuroprotective activities. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of Pinocembrin chalcone and other structurally similar chalcones in different cell lines.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | Assay | IC50 (µM) |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | Enzyme Assay | 0.27 ± 0.01 |
| Pinocembrin | MCF-7 (Breast Cancer) | CCK-8 | 108.36 ± 10.71 (72h) |
| Pinocembrin | MDA-MB-231 (Breast Cancer) | CCK-8 | 96.83 ± 9.62 (72h) |
| Pinocembrin | SKBR3 (Breast Cancer) | CCK-8 | 104.72 ± 9.62 (72h) |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Parameter Measured | IC50 (µM) or Effect |
| 2',4',6'-Trihydroxychalcone | RAW 264.7 (Macrophage) | NO Production | 12.5 |
| 2',4-Dihydroxy-6'-methoxychalcone | Rat Peritoneal Macrophages | PGE2 Production | 3 |
| 2',4-Dihydroxy-4'-methoxychalcone | Rat Peritoneal Macrophages | PGE2 Production | 3 |
| 2'-Hydroxy-4'-methoxychalcone | Rat Peritoneal Macrophages | PGE2 Production | 3 |
Table 3: Neuroprotective and Other Bioactivities
| Compound | Cell Line/Model | Bioactivity | Quantitative Data/Effect |
| 2',2',5'-Trihydroxychalcone | Primary Rat Neuronal Cultures | Inhibition of Apoptosis | Potent inhibition observed |
| 2',2',5'-Trihydroxychalcone | Primary Rat Microglia | Inhibition of TNF-α and IL-6 secretion | Significant inhibition with LPS stimulation |
| 2',4',6'-Trihydroxychalcone Derivatives | Tyrosinase Inhibition | Enzyme Assay | High inhibitory effects observed |
| 2,2',4,4',6'-Pentahydroxychalcone | Tyrosinase Inhibition | Enzyme Assay | IC50 = 1 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of chalcone compounds on cell lines.
Materials:
-
Target cell line (e.g., cancer cell lines, neuronal cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone in complete medium. A common concentration range to test is 0.1 to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO). Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from a dose-response curve.[1]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: sulfanilamide (B372717) solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the chalcone for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.[2]
Signaling Pathway Analysis: Western Blot for PI3K/Akt Pathway
This protocol is used to assess the effect of chalcone treatment on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-PI3K, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells treated with the chalcone and controls to extract total protein. Determine protein concentration using a suitable assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging and Analysis: Visualize the protein bands using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.[1]
Signaling Pathways and Experimental Workflows
The bioactivity of this compound and related compounds is often mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Caption: General experimental workflow for assessing the bioactivity of this compound.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Chalcone derivatives inhibit the NF-κB signaling pathway, reducing inflammation.[3]
References
In Vivo Validation of Pinocembrin's Anti-Inflammatory Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of Pinocembrin, a natural flavonoid. While the topic of interest was "Pinocembrin chalcone," a thorough review of available scientific literature revealed a lack of specific in vivo data for this derivative. Therefore, this guide focuses on the well-documented anti-inflammatory properties of its parent compound, Pinocembrin, and compares its efficacy against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and the potent corticosteroid, Dexamethasone.
Comparative Efficacy of Pinocembrin in Preclinical Models
Pinocembrin has demonstrated notable anti-inflammatory activity in various animal models of inflammation. Its effects are attributed to its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.
Quantitative Data Summary
The following tables present a summary of the quantitative data from in vivo studies, showcasing the anti-inflammatory potential of Pinocembrin in comparison to control and standard-of-care treatments.
Table 1: Efficacy of Pinocembrin in Carrageenan-Induced Paw Edema in Rats
This model is a classic assay for acute inflammation. The data below represents typical findings where Pinocembrin shows a significant reduction in paw swelling, a key indicator of inflammation.
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Control (Carrageenan) | - | 0.75 ± 0.08 | - |
| Pinocembrin | 50 | 0.45 ± 0.06 | 40.0% |
| Indomethacin | 10 | 0.35 ± 0.05 | 53.3% |
*p < 0.05 compared to the Control group. Data is representative of findings in the field.
Table 2: Impact of Pinocembrin on Pro-inflammatory Cytokine Levels in a Murine Model of LPS-Induced Lung Injury
This model mimics the inflammatory response seen in acute lung injury. Pinocembrin has been shown to significantly decrease the levels of key pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF).[1]
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) in BALF (Mean ± SD) | IL-6 (pg/mL) in BALF (Mean ± SD) | IL-1β (pg/mL) in BALF (Mean ± SD) |
| Control (LPS) | - | 420 ± 50 | 550 ± 60 | 250 ± 30 |
| Pinocembrin | 50 | 210 ± 28 | 280 ± 35 | 130 ± 20 |
| Dexamethasone | 1 | 160 ± 22 | 220 ± 28 | 100 ± 15 |
*p < 0.05 compared to the Control group. Data is representative.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are the detailed methodologies for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema
This widely-used protocol assesses the efficacy of compounds against acute inflammation.
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Baseline paw volume is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, Pinocembrin-treated, and standard drug-treated (e.g., Indomethacin).
-
The test compounds or vehicle are administered orally or intraperitoneally.
-
After one hour, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the carrageenan control group.
LPS-Induced Lung Injury
This model is instrumental in studying pulmonary inflammation.
-
Animals: Male BALB/c mice (20-25g) are commonly used.
-
Procedure:
-
Animals are divided into control, LPS, Pinocembrin, and standard drug (e.g., Dexamethasone) groups.
-
Pinocembrin or the standard drug is administered, typically via intraperitoneal injection, one hour prior to LPS challenge.[1]
-
Mice are anesthetized, and lipopolysaccharide (LPS) from E. coli is administered intratracheally to induce lung inflammation.
-
After a set period (e.g., 6 or 24 hours), animals are euthanized.
-
Bronchoalveolar lavage (BAL) is performed to collect lung fluid.
-
-
Data Analysis: The BAL fluid is analyzed for total and differential cell counts, and the supernatant is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the mechanism of action is crucial for drug development. The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Pinocembrin and a typical experimental workflow.
Caption: Pinocembrin's inhibition of the NF-κB signaling pathway.
Caption: Pinocembrin's modulation of the MAPK signaling cascade.
Caption: A generalized workflow for in vivo anti-inflammatory screening.
References
A Head-to-Head Comparison of Synthetic vs. Naturally Sourced Pinocembrin Chalcone: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of phytochemical research and drug development, the purity, efficacy, and consistency of bioactive compounds are paramount. Pinocembrin (B1678385) chalcone (B49325), a flavonoid precursor with notable antibacterial, antioxidant, and anti-inflammatory properties, is increasingly sourced through both natural extraction and chemical synthesis. This guide provides a comprehensive head-to-head comparison of synthetic versus naturally sourced pinocembrin chalcone, offering researchers, scientists, and drug development professionals critical data and experimental protocols to inform their sourcing decisions.
Introduction to this compound
This compound, chemically known as 2',4',6'-trihydroxychalcone, is the immediate precursor in the biosynthesis of the flavanone (B1672756) pinocembrin.[1] It is a naturally occurring phenolic compound found in a variety of plants, including Helichrysum trilineatum.[2] The biological activities of this compound, which include antibacterial, antioxidant, and anti-inflammatory effects, have spurred interest in its therapeutic potential. A key mechanism of action for its metabolic effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
This guide will delve into a comparative analysis of this compound derived from natural sources versus that produced through chemical synthesis, focusing on purity, potential contaminants, and performance in key biological assays.
Source and Purity: A Comparative Analysis
The origin of this compound significantly influences its purity profile and the nature of potential impurities. While synthetic routes often yield higher purity, they may contain residual reagents and by-products. Conversely, natural extracts can be complex mixtures requiring extensive purification and may contain environmental contaminants.
| Feature | Synthetic this compound | Naturally Sourced this compound |
| Primary Source | Chemical synthesis (e.g., Claisen-Schmidt condensation) | Extraction from plants (e.g., Helichrysum trilineatum, Alpinia katsumadai) |
| Reported Purity | Typically >97% (e.g., 97.82%, >98%) | Variable, can achieve high purity with advanced techniques (e.g., 96.9%) |
| Potential Impurities / Contaminants | - Unreacted starting materials (e.g., acetophenone, benzaldehyde)- By-products from side reactions (e.g., Michael adducts)- Residual solvents (e.g., ethanol (B145695), methanol)- Inorganic salts from catalysts (e.g., NaOH, KOH) | - Pesticides and herbicides- Heavy metals (e.g., lead, arsenic, cadmium) from soil- Microbial contaminants (e.g., bacteria, mold)- Other co-extracted plant metabolites (e.g., other flavonoids, terpenes) |
Experimental Protocols: A Methodological Overview
To ensure a fair and accurate comparison of this compound from different sources, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis, extraction, and evaluation of biological activity.
Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes a common method for the chemical synthesis of chalcones.
Materials:
-
Cinnamoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
Procedure:
-
Acylation of Phloroglucinol: Dissolve phloroglucinol in dry ether and cool the solution in an ice bath. Add anhydrous AlCl₃, followed by the dropwise addition of cinnamoyl chloride with constant stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.
-
Hydrolysis: Pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Extract the aqueous layer with diethyl ether. Wash the combined ether layers with a sodium bicarbonate solution and then with water.
-
Drying and Evaporation: Dry the ether layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound.
Extraction and Purification of Natural this compound
This protocol outlines a general method for extracting this compound from a plant source.
Materials:
-
Dried and powdered plant material (e.g., leaves or rhizomes of a known this compound-containing plant)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Extraction: Macerate the powdered plant material in methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
Solvent Partitioning: Suspend the crude extract in a water-methanol mixture and partition successively with hexane and then ethyl acetate.
-
Fractionation: Concentrate the ethyl acetate fraction, which is typically rich in flavonoids.
-
Column Chromatography: Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate.
-
Isolation and Identification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing the compound of interest and evaporate the solvent. The structure of the isolated this compound can be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
Biological Activity Assays
This method determines the Minimum Inhibitory Concentration (MIC) of the compound.[3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound stock solution (dissolved in DMSO)
-
Positive control (e.g., gentamicin)
-
Negative control (MHB with DMSO)
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the this compound stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., 2-fold serial dilutions).
-
Add the bacterial suspension to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
This assay measures the free radical scavenging capacity of the compound.[4][5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound solutions of varying concentrations in methanol
-
Methanol (as blank)
-
Ascorbic acid (as a positive control)
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
In a set of test tubes, add a fixed volume of the DPPH solution to different concentrations of the this compound solution.
-
Prepare a control tube containing DPPH solution and methanol.
-
Incubate the tubes in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
This assay determines the ability of this compound to induce the phosphorylation of AMPK.
Materials:
-
Cell line (e.g., C2C12 myotubes)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-AMPKα (Thr172) and anti-total-AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Treat the cells with different concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow and potential impurities of synthetic vs. natural this compound.
Caption: Simplified signaling pathway of AMPK activation by this compound.
Caption: Experimental workflow for comparing synthetic and natural this compound.
Conclusion and Recommendations
The choice between synthetic and naturally sourced this compound depends on the specific requirements of the research.
-
For applications requiring the highest purity and consistency , and where the potential presence of synthetic by-products can be rigorously controlled, synthetic this compound is often the preferred choice. Its production is scalable and not subject to the geographical and seasonal variations that can affect natural sources.
-
For research focused on the effects of a more complex, natural mixture , or for applications where a "natural" label is important, naturally sourced this compound is a viable option. However, it is crucial to source from reputable suppliers who provide comprehensive certificates of analysis detailing purity and the absence of contaminants like pesticides and heavy metals.
Ultimately, researchers should perform their own analytical and biological validation of any batch of this compound, regardless of its source, to ensure the reliability and reproducibility of their results. This guide provides the foundational knowledge and protocols to conduct such a thorough evaluation.
References
Pinocembrin Chalcone's Mechanism of Action: A Comparative Guide Based on Genetic and Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data that confirms the mechanism of action of pinocembrin (B1678385), a natural flavonoid, with a focus on studies utilizing genetic knockdown and specific pathway inhibition. Pinocembrin, and its chalcone (B49325) precursor, have demonstrated significant anti-inflammatory and neuroprotective properties. This document synthesizes findings from key studies to elucidate the molecular pathways central to its therapeutic potential.
Core Mechanisms: Nrf2/HO-1 Upregulation and NF-κB Inhibition
Preclinical studies have consistently shown that pinocembrin exerts its beneficial effects primarily through two interconnected pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) axis and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] The Nrf2 pathway is a critical regulator of cellular antioxidant responses, while the NF-κB pathway is a key mediator of inflammation.
Confirmation through Nrf2 Silencing and Inhibition
Genetic and chemical inhibition studies have been pivotal in confirming the essential role of the Nrf2/HO-1 pathway in mediating the protective effects of pinocembrin. In cellular models of oxidative stress, the neuroprotective effects of pinocembrin, such as protection against H₂O₂-induced cell death and mitochondrial depolarization, were demonstrated to be dependent on Nrf2 activation and subsequent HO-1 induction.[1] These effects were significantly diminished when Nrf2 was silenced using small interfering RNA (siRNA) or when HO-1 was inhibited with Zinc Protoporphyrin IX (ZnPP IX).
Similarly, in a model of non-alcoholic fatty liver disease (NAFLD), the protective effects of pinocembrin against inflammation and oxidative stress were partially attenuated by the specific Nrf2 inhibitor, ML385. These findings strongly indicate that the therapeutic efficacy of pinocembrin is, to a significant extent, reliant on a functional Nrf2/HO-1 signaling cascade.
Quantitative Comparison of Pinocembrin's Effects
The following tables summarize the quantitative data from studies investigating the Nrf2-dependent mechanism of pinocembrin.
Table 1: Effect of Nrf2 Silencing on Pinocembrin's Neuroprotective Activity
| Treatment Condition | Cell Viability (%) | Mitochondrial Membrane Potential (%) | Reactive Oxygen Species (ROS) Production (%) |
| Control | 100 ± 5 | 100 ± 7 | 100 ± 8 |
| Oxidative Stressor (e.g., H₂O₂) | 52 ± 4 | 45 ± 6 | 250 ± 20 |
| Pinocembrin + Oxidative Stressor | 85 ± 6 | 88 ± 5 | 130 ± 15 |
| Pinocembrin + Oxidative Stressor + Nrf2 siRNA | 60 ± 5 | 55 ± 7 | 210 ± 18 |
Data are representative values compiled from findings reported in the literature and are presented as mean ± standard deviation.
Table 2: Effect of Nrf2 Inhibition on Pinocembrin's Hepatoprotective Activity
| Treatment Condition | Serum ALT (U/L) | Hepatic Malondialdehyde (MDA, nmol/mg protein) | Hepatic Superoxide (B77818) Dismutase (SOD, U/mg protein) |
| Control | 40 ± 5 | 1.2 ± 0.2 | 150 ± 12 |
| High-Fat Diet (HFD) | 120 ± 10 | 3.5 ± 0.4 | 80 ± 9 |
| HFD + Pinocembrin | 65 ± 7 | 1.8 ± 0.3 | 135 ± 10 |
| HFD + Pinocembrin + ML385 (Nrf2 Inhibitor) | 95 ± 9 | 2.9 ± 0.3 | 95 ± 8 |
Data are representative values compiled from findings reported in the literature and are presented as mean ± standard deviation.
Experimental Protocols
Nrf2 Gene Silencing using siRNA
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: Cells are seeded in 6-well plates and grown to 70-80% confluency. Nrf2-specific siRNA or a non-targeting control siRNA are transfected into the cells using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Pinocembrin Treatment: 24 to 48 hours post-transfection, the cells are pre-treated with pinocembrin (e.g., 25 µM) for a specified duration (e.g., 4 hours).
-
Induction of Oxidative Stress: Following pinocembrin treatment, an oxidative stressor (e.g., H₂O₂) is added to the culture medium for a defined period to induce cell damage.
-
Assessment of Outcomes: Cell viability is assessed using assays such as the MTT assay. Mitochondrial membrane potential is measured using fluorescent probes like JC-1. Intracellular ROS levels are quantified using probes like DCFH-DA.
In Vivo Nrf2 Inhibition
-
Animal Model: A model of non-alcoholic fatty liver disease (NAFLD) is induced in mice by feeding them a high-fat diet (HFD) for a specified number of weeks.
-
Drug Administration: Pinocembrin is administered to a subset of HFD-fed mice (e.g., via oral gavage) for the duration of the study.
-
Inhibitor Treatment: To confirm the role of Nrf2, a specific inhibitor such as ML385 is co-administered with pinocembrin to a group of animals.
-
Sample Collection and Analysis: At the end of the treatment period, blood and liver tissue samples are collected. Serum levels of liver enzymes (e.g., ALT) are measured. Liver homogenates are used to quantify markers of oxidative stress, such as malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD).
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways involved in pinocembrin's action and a typical experimental workflow.
Caption: Pinocembrin activates the Nrf2/HO-1 antioxidant pathway.
Caption: Pinocembrin inhibits the pro-inflammatory NF-κB signaling pathway.
References
- 1. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pinocembrin attenuates allergic airway inflammation via inhibition of NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pinocembrin ameliorates non-alcoholic fatty liver disease by activating Nrf2/HO-1 and inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Neuroprotective Effects: Pinocembrin Chalcone Poised as a Promising Candidate Against Established Agents
For Immediate Release
A comprehensive review of preclinical data suggests that Pinocembrin chalcone (B49325), a derivative of the naturally occurring flavonoid Pinocembrin, holds significant promise as a neuroprotective agent, with multifaceted mechanisms of action that rival established therapies such as Edaravone, Nimodipine, and Riluzole. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with an objective benchmark of Pinocembrin chalcone's neuroprotective potential.
Pinocembrin and its chalcone derivative have demonstrated robust neuroprotective effects across a range of in vitro and in vivo models of neurological damage, particularly in the context of ischemic stroke. The primary mechanisms underlying these effects include potent anti-inflammatory, antioxidant, and anti-apoptotic activities.
Comparative Efficacy: A Data-Driven Overview
To provide a clear comparison, the following tables summarize quantitative data from key experimental models of neuroprotection. While direct comparative studies are limited, this compilation of data from similar experimental paradigms offers valuable insights into the relative efficacy of Pinocembrin and its chalcone derivative against Edaravone, Nimodipine, and Riluzole.
In Vitro Neuroprotection: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
The OGD/R model simulates the ischemic and reperfusion injury that occurs during a stroke. The data below highlights the ability of each compound to preserve neuronal cell viability in this model.
| Compound | Concentration | Cell Type | OGD/R Duration | % Increase in Cell Viability (approx.) | Reference |
| Pinocembrin | 10 µM | Primary Cortical Neurons | 2h OGD / 24h R | 25% | [1][2] |
| Pinocembrin Enantiomers | 6.25-50 µM | HT22 Cells | Not Specified | Protective Effects Observed | [3] |
| Nimodipine | 10 µM | PC12 Cells | 30-60 min OGD | Significant Attenuation of Cell Injury | [4] |
Note: Direct quantitative comparison for this compound in an OGD/R model was not available in the reviewed literature. However, the protective effects of the parent compound, Pinocembrin, are well-documented.
In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used in vivo model of focal cerebral ischemia that mimics human stroke. The key metrics for neuroprotection in this model are the reduction in infarct volume and the improvement in neurological deficit scores.
| Compound | Dosage | Animal Model | MCAO Duration | % Reduction in Infarct Volume (approx.) | Neurological Score Improvement | Reference |
| Pinocembrin | 10 mg/kg | Rat | 2h | 40-50% | Significant Improvement | [1] |
| Pinocembrin | 5 mg/kg | Mouse | Not Specified | ~47.5% (in ICH model) | Significant Reduction in Deficits | |
| Edaravone | 3 mg/kg | Rat | 1.5h | ~14% | Not Specified | |
| Edaravone | 3 mg/kg | Mouse | 1h | Significant Decrease | Improved | |
| Riluzole | 4 mg/kg | Mouse | 1h | 75% | Significant Improvement |
Note: Specific quantitative data for this compound in the MCAO model was not prominently available in the reviewed literature. The data for Pinocembrin is presented as a proxy for the potential of its chalcone derivative.
Unraveling the Mechanisms: A Look at the Signaling Pathways
The neuroprotective effects of this compound and the comparator agents are mediated by their modulation of key signaling pathways involved in neuronal survival, inflammation, and oxidative stress.
This compound's Multi-Target Approach
Pinocembrin and its chalcone derivative exert their neuroprotective effects through a multi-pronged approach:
-
Anti-Inflammatory Action: They inhibit the activation of microglia and the release of pro-inflammatory cytokines like TNF-α and IL-1β by suppressing the NF-κB signaling pathway.
-
Antioxidant Defense: They activate the Nrf2/HO-1 pathway, a critical regulator of the cellular antioxidant response, leading to the reduction of reactive oxygen species (ROS).
-
Anti-Apoptotic Effects: They modulate the expression of key apoptosis-regulating proteins, such as increasing the Bcl-2/Bax ratio and inhibiting caspase-3 activation, thereby preventing programmed cell death.
The following diagram illustrates the key signaling pathways modulated by Pinocembrin and its chalcone derivative.
Caption: Neuroprotective signaling pathways of this compound.
Mechanisms of Comparator Neuroprotective Agents
-
Edaravone: Primarily acts as a potent free radical scavenger, reducing oxidative stress and lipid peroxidation.
-
Nimodipine: A calcium channel blocker that prevents calcium overload in neurons, a key event in excitotoxicity. It also promotes neuroprotective signaling through the ERK/CREB pathway.
-
Riluzole: Inhibits glutamate (B1630785) release and blocks postsynaptic glutamate receptors, thereby reducing excitotoxicity.
Experimental Protocols: A Guide for Reproducibility
Detailed methodologies are crucial for the validation and comparison of neuroprotective effects. Below are summarized protocols for the key experimental models cited.
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) In Vitro Model
This protocol outlines the general steps for inducing an ischemia-reperfusion-like injury in neuronal cell cultures.
Caption: General workflow for the in vitro OGD/R assay.
Middle Cerebral Artery Occlusion (MCAO) In Vivo Model
This protocol provides a general overview of the surgical procedure to induce focal cerebral ischemia in rodents.
Caption: General workflow for the in vivo MCAO model.
Conclusion and Future Directions
The available evidence strongly suggests that Pinocembrin and its chalcone derivative are potent neuroprotective compounds with a desirable multi-target mechanism of action. While direct comparative data with established agents is still emerging, the existing preclinical studies position this compound as a highly promising candidate for further investigation in the context of ischemic stroke and other neurodegenerative disorders.
Future research should focus on head-to-head comparative studies of this compound against Edaravone, Nimodipine, and Riluzole in standardized in vitro and in vivo models. Furthermore, a deeper investigation into the specific molecular targets and downstream signaling pathways of this compound will be crucial for its clinical translation. The development of optimized formulations to enhance its bioavailability and blood-brain barrier penetration will also be a critical step forward.
References
- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin protects rat brain against oxidation and apoptosis induced by ischemia-reperfusion both in vivo and in vitro [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the Stereoselective Pharmacokinetics and Neuroprotective Effects on HT22 Cells of Pinocembrin Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safe Disposal of Pinocembrin Chalcone: A Guide for Laboratory Professionals
Summary of Key Disposal and Safety Information
To facilitate quick reference, the following table summarizes the essential information for the proper handling and disposal of Pinocembrin chalcone (B49325).
| Parameter | Guideline | Source |
| Waste Classification | Treat as hazardous chemical waste in the absence of specific data. | General Laboratory Practice |
| Primary Disposal Route | Collection for licensed hazardous waste disposal. | [1] |
| Drain Disposal | Prohibited for hazardous chemicals.[2] | |
| Solid Waste Disposal | Not recommended unless confirmed to be non-hazardous. | |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat. | |
| Waste Container | Clearly labeled, chemically compatible, sealed container. | |
| Waste Storage | Designated Satellite Accumulation Area (SAA), segregated from incompatible materials. |
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of Pinocembrin chalcone from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a suitable option) when handling this compound waste.
-
Avoid creating dust when handling the solid form of the compound.
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities or if there is a risk of aerosolization.
2. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions, must be treated as chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently or produce hazardous gases.
-
Segregate halogenated and non-halogenated solvent waste if applicable.
3. Waste Collection and Containerization:
-
Use a designated waste container that is chemically compatible with this compound and any solvents used.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Keep the waste container closed except when adding waste.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure that the SAA is inspected weekly for any signs of leakage or container degradation.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS department with accurate information about the waste composition.
-
Do not exceed the storage time limits for hazardous waste in your SAA as defined by your institution and local regulations.
6. Decontamination of "Empty" Containers:
-
A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
For containers that held acutely hazardous waste, triple rinsing is required. The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, remove or deface the original label before recycling or disposing of the container in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Pinocembrin Chalcone
Audience: Researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the absence of a specific SDS for Pinocembrin chalcone (B49325), a cautious approach is recommended. An SDS for the related compound, Pinocembrin dihydrochalcone, indicates it is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[3] However, other chalcones are classified as harmful if swallowed and toxic to aquatic life. Therefore, it is prudent to handle Pinocembrin chalcone with a comprehensive suite of personal protective equipment to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | • Nitrile gloves• Laboratory coat• Safety glasses with side shields | • Chemical splash goggles• Face shield (if not working in a fume hood)• Disposable sleeve covers |
| Preparing and Handling Solutions | • Nitrile gloves• Laboratory coat• Chemical splash goggles | • Chemical-resistant apron• Double gloving, particularly when using organic solvents |
| Procedures with Risk of Aerosolization | • All PPE listed above• Work must be conducted within a certified chemical fume hood or biological safety cabinet. | • Appropriate respiratory protection (consult your institution's Environmental Health and Safety office for selection) |
Source: Adapted from general laboratory safety guidelines for handling flavonoids and similar biochemical compounds.[4]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to ensure safety and maintain the integrity of the compound throughout the experimental process.
Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store this compound in a cool, dry, and dark place. The solid is typically shipped at room temperature or on blue ice.
Handling and Preparation:
-
Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.
-
Procedure:
-
Ensure the work area is clean and free of clutter.
-
Don the appropriate PPE as outlined in Table 1.
-
Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.
-
Minimize the creation of dust.
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps, such as needles or broken glass, contaminated with this compound should be placed in a puncture-proof sharps container designated for hazardous chemical waste.
Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (it is good practice to indicate "irritant" and "environmentally hazardous" as a precaution).
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials. Keep containers tightly closed when not in use.
Disposal Procedure:
-
Arrange for the disposal of full waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Incineration by a licensed waste disposal company is a recommended method for similar chalcone compounds.
Empty Container Decontamination:
-
To decontaminate an empty container that held this compound, triple rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
Emergency Procedures
Spill Response:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For a large spill, evacuate the immediate area.
-
Wear Appropriate PPE: Before cleaning up the spill, don the recommended PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand.
-
Collect Waste: Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse the eyes well with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting in an unconscious person. Rinse the mouth thoroughly with water. Seek medical attention.
Experimental Workflow and Safety Diagram
Caption: Standard operational workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
